SN32976
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1246202-11-8 |
|---|---|
Molecular Formula |
C24H33F2N9O4S |
Molecular Weight |
581.6438 |
IUPAC Name |
2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |
InChI Key |
MKRQBWZUYRPLDM-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SN32976; SN 32976; SN-32976 |
Origin of Product |
United States |
Foundational & Exploratory
SN32976: A Technical Overview of its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for SN32976, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. The document focuses on its mechanism of action, cellular and in vivo activity, and its profile in comparison to other well-characterized PI3K inhibitors. All quantitative data is presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Dual PI3K and mTOR Inhibition
This compound is a potent, pan-class I PI3K inhibitor with additional activity against the mammalian target of rapamycin (mTOR).[1][2][3] Its primary mechanism of action involves the direct inhibition of these key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, driving tumor cell growth, proliferation, and survival.[1][3][4][5][6]
A distinguishing feature of this compound is its preferential inhibitory activity towards the PI3Kα isoform.[1][2][3] This selectivity is significant as the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers.[7] Furthermore, this compound exhibits enhanced kinase selectivity compared to first-generation pan-PI3K inhibitors, with less off-target activity in kinase panel screenings.[1][2] Notably, the major metabolites of this compound are also active PI3K inhibitors, retaining a similar selectivity profile for PI3Kα as the parent compound.[1][2]
The immediate downstream effect of this compound's inhibition of PI3K is the suppression of AKT phosphorylation. This compound has been shown to inhibit the phosphorylation of AKT at both the Threonine 308 (Thr308) and Serine 473 (Ser473) residues at nanomolar concentrations.[1][8] This dual-site inhibition is a key indicator of potent PI3K and mTOR pathway blockade.
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of this compound's potency against other PI3K inhibitors.
Table 1: Inhibition of pAKT (Ser473) in Cancer Cell Lines
| Compound | U-87 MG (PTEN null) IC50 (nM) | NCI-H460 (PIK3CA E545K) IC50 (nM) |
| This compound | <10 | ~20 |
| Buparlisib | ~100 | ~100 |
| Dactolisib | <10 | <10 |
| Pictilisib | ~20 | ~20 |
| Omipalisib | <10 | <10 |
| ZSTK474 | ~20 | ~20 |
| Data derived from graphical representations in cited literature.[1][8] |
Table 2: Anti-proliferative Activity (EC50) in a Panel of Cancer Cell Lines
| Cell Line | Genetic Alteration | This compound EC50 (nM) |
| NCI-H460 | PIK3CA E545K mutant | 18.5 ± 4.7 |
| MCF7 | PIK3CA E545K mutant | 78.4 ± 15.6 |
| HCT116 | PIK3CA H1047R mutant | 114 ± 20 |
| NZM40 | PIK3CA H1047R mutant | 145 ± 28 |
| FaDu | PIK3CA amplified | 127 ± 23 |
| U-87 MG | PTEN null | 108 ± 21 |
| PC3 | PTEN null | 267 ± 45 |
| NZM34 | PTEN null | 1787 ± 318 |
| Data represents mean ± standard error.[1][8] |
In Vivo Preclinical Assessment
This compound has demonstrated promising activity in in vivo models, exhibiting favorable pharmacokinetic properties and significant anti-tumor efficacy.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | AUC (nM.h) | Oral Bioavailability (%) |
| Mouse | 10 mg/kg | Oral | 2504 | 33.4 |
| Dog | 20 mg/kg | Oral | 3224 | 35.9 |
| AUC: Area Under the Curve.[1] |
In tumor-bearing animal models, this compound demonstrated a greater extent and duration of pAKT inhibition compared to pictilisib, dactolisib, and omipalisib at similarly tolerated doses.[1][2] This sustained target engagement translated into significant tumor growth inhibition, with efficacy comparable to or greater than other clinically evaluated pan-PI3K inhibitors like dactolisib and ZSTK474.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental procedures used for its characterization.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical characterization of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound, based on the available literature.
5.1. Inhibition of pAKT Expression in Cellular Assays
-
Cell Lines: U-87 MG (glioblastoma, PTEN null) and NCI-H460 (non-small cell lung cancer, PIK3CA E545K mutant) cells were utilized.[1][8]
-
Protocol: Cells were serum-starved overnight. Subsequently, they were treated with varying concentrations of this compound for a specified duration (e.g., 1 hour). Following treatment, cells were stimulated with insulin (e.g., 500 nM for 5 minutes) to induce PI3K pathway activation.[8]
-
Analysis: Cell lysates were collected, and protein levels of phosphorylated AKT (Ser473 and Thr308) and total AKT were determined by Western blotting.[8]
5.2. Cell Proliferation Assays
-
Cell Lines: A diverse panel of cancer cell lines with known dysregulation in the PI3K pathway was used, including those with PTEN loss, PIK3CA mutations, or PIK3CA amplification.[1][8]
-
Protocol: Cells were seeded in 96-well plates and allowed to adhere. They were then treated with a range of concentrations of this compound and incubated for a period of 3 to 5 days.
-
Analysis: Cell viability was assessed using a sulforhodamine B (SRB) assay. The concentration of the drug that inhibited cell growth by 50% (EC50) was calculated from dose-response curves.[1][8]
5.3. In Vivo Tumor Xenograft Studies
-
Animal Models: Athymic nude mice were subcutaneously implanted with human cancer cells (e.g., U-87 MG).
-
Dosing: Once tumors reached a predetermined size (e.g., approx. 100-200 mm³), animals were randomized into treatment groups. This compound was administered orally on a daily schedule (e.g., qd x 14 or qd x 21).[1]
-
Pharmacodynamic Analysis: For pAKT inhibition studies, tumors were collected at various time points after a single dose of the drug, and pAKT levels were measured by Western blot or immunohistochemistry.
-
Efficacy Analysis: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Animal body weights were monitored as an indicator of toxicity. The study endpoint was typically reached when tumors in the control group reached a specified maximum size.[1]
Conclusion and Future Directions
This compound is a promising novel pan-PI3K inhibitor with preferential activity against the PI3Kα isoform and additional mTOR inhibitory action.[1][2][3] Its potent in vitro anti-proliferative activity and significant in vivo anti-tumor efficacy, coupled with a favorable kinase selectivity profile, suggest it as a strong candidate for further clinical development.[1][2][3] The preclinical data indicates that this compound compares favorably with other clinically evaluated pan-PI3K inhibitors.[1] Future research will likely focus on its evaluation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to determine its safety and efficacy in patient populations with tumors harboring PI3K pathway alterations.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
- 5. mdpi.com [mdpi.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SN32976: A Technical Whitepaper on its Preferential PI3K Alpha Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SN32976, a novel pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity towards the PI3K alpha (PI3Kα) isoform. The information presented herein is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the biochemical, cellular, and in vivo profile of this compound.
Core Mechanism and Selectivity
This compound is a potent inhibitor of Class I PI3K enzymes and the mammalian target of rapamycin (mTOR).[1] Notably, it demonstrates a preferential inhibition of the PI3Kα isoform, a characteristic that distinguishes it from many first-generation pan-PI3K inhibitors.[1] This preferential activity, coupled with a high degree of selectivity against a broad panel of other kinases, suggests a potential for a wider therapeutic window with reduced off-target effects.[1] The major metabolites of this compound have also been shown to be potent PI3K inhibitors, retaining a similar selectivity profile for PI3Kα as the parent compound.[1]
Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers.[1][2] this compound exerts its therapeutic effect by inhibiting key kinases within this pathway, primarily PI3Kα, leading to the downstream suppression of pro-survival signals.
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to other established pan-PI3K inhibitors.
Biochemical Potency
This compound demonstrates potent inhibition of Class I PI3K isoforms and mTOR, with a clear preference for PI3Kα.[1] The IC50 values were determined using purified recombinant proteins.[1]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| This compound | 15.1 ± 4.3 | 451 ± 103 | 110 ± 22 | 134 ± 34 | 196 ± 40 |
| ZSTK474 | 23.3 ± 4.5 | 215 ± 40 | 108 ± 19 | 63.8 ± 12.5 | 134 ± 26 |
| Dactolisib | 11.2 ± 2.2 | 87.2 ± 16.2 | 53.8 ± 10.1 | 35.5 ± 6.9 | 24.5 ± 4.8 |
| Pictilisib | 4.6 ± 0.9 | 103 ± 20 | 29.5 ± 5.6 | 21.7 ± 4.2 | 58.9 ± 11.3 |
| Buparlisib | 45.9 ± 8.9 | 340 ± 64 | 142 ± 27 | 101 ± 19 | 262 ± 50 |
| Omipalisib | 0.4 ± 0.1 | 2.9 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 | 1.9 ± 0.4 |
Data presented as mean ± standard deviation.[1]
Cellular Activity
The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines with known dysregulation in the PI3K signaling pathway.[1]
| Cell Line | PI3K Pathway Status | This compound EC50 (nM) | ZSTK474 EC50 (nM) | Dactolisib EC50 (nM) | Pictilisib EC50 (nM) | Buparlisib EC50 (nM) | Omipalisib EC50 (nM) |
| U-87 MG | PTEN null | 49.3 ± 11.2 | 89.1 ± 19.8 | 10.5 ± 2.3 | 63.1 ± 14.2 | 199.5 ± 44.3 | 3.2 ± 0.7 |
| PC3 | PTEN null | 251.2 ± 55.8 | 446.7 ± 99.2 | 39.8 ± 8.8 | 316.2 ± 70.2 | >1000 | 12.6 ± 2.8 |
| NZM34 | PTEN null | 1787 ± 318 | >1000 | 316.2 ± 70.2 | >1000 | >1000 | 125.9 ± 28.0 |
| HCT116 | PIK3CA H1047R | 39.8 ± 8.8 | 70.8 ± 15.7 | 12.6 ± 2.8 | 50.1 ± 11.1 | 158.5 ± 35.2 | 3.9 ± 0.9 |
| NZM40 | PIK3CA H1047R | 125.9 ± 28.0 | 223.9 ± 49.7 | 25.1 ± 5.6 | 177.8 ± 39.5 | 501.2 ± 111.3 | 7.9 ± 1.8 |
| NCI-H460 | PIK3CA E545K | 18.5 ± 4.7 | 35.5 ± 7.9 | 7.1 ± 1.6 | 28.2 ± 6.3 | 79.4 ± 17.6 | 2.2 ± 0.5 |
| MCF7 | PIK3CA E545K | 79.4 ± 17.6 | 141.3 ± 31.4 | 15.8 ± 3.5 | 112.2 ± 24.9 | 316.2 ± 70.2 | 5.0 ± 1.1 |
| FaDu | PIK3CA amplified | 63.1 ± 14.0 | 112.2 ± 24.9 | 19.9 ± 4.4 | 89.1 ± 19.8 | 251.2 ± 55.8 | 6.3 ± 1.4 |
EC50 values represent the concentration required for 50% inhibition of cell proliferation. Data are presented as mean ± standard error of 3-6 separate determinations.[1][3]
Pharmacokinetic and ADME Properties
This compound exhibits favorable pharmacokinetic properties and a promising ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
| Parameter | Value (mean ± SD) |
| Solubility | |
| pH 2.0 (μM) | >100,000 |
| pH 7.4 (μM) | 11.2 ± 0.3 |
| Plasma Protein Binding (%) | |
| Human | 96.5 ± 0.4 |
| Mouse | 90.5 ± 0.6 |
| Rat | 90.0 ± 0.7 |
| Dog | 89.1 ± 2.7 |
| Liver Microsomal Stability (% remaining at 30 min) | |
| Human | 32.6 ± 0.2 |
| Mouse | 27.1 ± 2.0 |
| Rat | 38.1 ± 0.3 |
| Dog | 47.5 ± 1.1 |
| CYP Inhibition IC50 (μM) | |
| 1A2, 2C19, 2D6, 3A4 | >25 |
| 2C9 | 20.0 ± 5.5 |
| hERG IC50 vs IKr current (μM) | ≥30 |
| Ames Test | Non-mutagenic |
ADME/toxicity studies were conducted by contract research organizations.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assays
The biochemical potency of this compound and other inhibitors against PI3K isoforms and mTOR was determined using a homogeneous time-resolved fluorescence (HTRF) assay.[1] Purified recombinant enzymes were incubated with the inhibitors at varying concentrations. The kinase reaction was initiated by the addition of ATP and the appropriate lipid substrate (for PI3K) or protein substrate (for mTOR). The formation of the product was detected using a specific antibody and a fluorescent tracer, with the HTRF signal being inversely proportional to the kinase activity. IC50 values were calculated from the resulting concentration-response curves.
Cell Proliferation Assays
The anti-proliferative effects of the compounds were assessed using a sulforhodamine B (SRB) assay.[1] Cancer cell lines were seeded in 96-well plates and allowed to attach. The cells were then treated with a range of concentrations of the inhibitors or vehicle control (DMSO) for five days. Following the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The amount of bound dye, which is proportional to the total cellular protein mass, was quantified by measuring the absorbance at a specific wavelength. EC50 values were determined by fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Antitumor Efficacy Studies
The in vivo antitumor activity of this compound was evaluated in xenograft models using immunodeficient mice.[1] Human cancer cell lines (U-87 MG, NCI-H460, and HCT116) were implanted subcutaneously into the mice.[1] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound and comparator compounds were administered daily by oral gavage.[1] Tumor volume and body weight were measured regularly throughout the study. The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.[1]
Preferential Inhibition Profile
This compound's defining characteristic is its preferential inhibition of PI3Kα over other Class I PI3K isoforms and mTOR.[1] This selectivity is a key differentiator from many pan-PI3K inhibitors that exhibit more uniform activity across the different isoforms.
Conclusion
This compound is a novel pan-PI3K inhibitor with a distinct preferential activity for the PI3Kα isoform.[1] Its potent biochemical and cellular activity, favorable pharmacokinetic profile, and significant in vivo antitumor efficacy make it a promising candidate for further development.[1][2] The enhanced selectivity of this compound may translate into an improved safety profile compared to less selective pan-PI3K inhibitors, a critical consideration for targeted cancer therapies.[1] The data presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals to evaluate the potential of this compound in the context of PI3K-driven malignancies.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The mTOR Signaling Pathway as a Therapeutic Target: A Technical Overview of SN32976
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SN32976 on the mTOR signaling pathway. This compound is a novel, potent, and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with a preferential activity towards the PI3Kα isoform.[1][2] This document collates critical preclinical data, outlines detailed experimental methodologies for key assays, and presents visual representations of the signaling pathway and experimental workflows to support further research and development efforts in oncology.
Core Mechanism of Action
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2] this compound exerts its anti-cancer effects by inhibiting key kinases within this pathway. It is a pan-PI3K inhibitor with preferential activity against PI3Kα and also targets the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2.[1][2] This dual inhibition of both PI3K and mTOR helps to overcome the feedback loops that can limit the efficacy of single-target inhibitors.
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound and its major metabolites. This data is crucial for understanding the compound's selectivity and therapeutic potential.
Table 1: Biochemical Potency (IC50) of this compound and its Major Metabolites against Class I PI3K Isoforms and mTOR
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 15.1 ± 4.3 | 461 | 110 | 134 | 194 |
| M8 | 5.8 ± 0.4 | - | - | - | - |
| M9 | 8.2 ± 1.8 | - | - | - | - |
| M17 | 6.2 ± 0.5 | >1000 | - | - | - |
Data represents the mean IC50 values ± standard error of the mean (SEM) from at least two independent experiments. Data sourced from Rewcastle et al., 2017.
Table 2: Cellular Proliferation Inhibition (EC50) of this compound in a Panel of Cancer Cell Lines
| Cell Line | PI3K Pathway Status | EC50 (nM) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |
| MCF7 | E545K PIK3CA mutant | - |
| HCT116 | H1047R PIK3CA mutant | - |
| NZM40 | H1047R PIK3CA mutant | - |
| FaDu | PIK3CA amplified | - |
| U-87 MG | PTEN null | - |
| PC3 | PTEN null | - |
| NZM34 | PTEN null | 1787 ± 318 |
Data represents the mean EC50 values ± SEM from 3-6 separate determinations. Data for all cell lines was not consistently available in the public domain. Data sourced from Rewcastle et al., 2017.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Caption: Experimental workflow for pAKT inhibition analysis.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Rewcastle et al. (2017) and are supplemented with standard laboratory procedures.
Protocol 1: pAKT Inhibition Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of AKT at Threonine 308 (Thr308) and Serine 473 (Ser473) in cancer cell lines.
Materials:
-
U-87 MG or NCI-H460 cancer cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Insulin
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-pAKT (Thr308), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed U-87 MG or NCI-H460 cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells overnight in a serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) for 1 hour.
-
Stimulate the cells with 500 nM insulin for 5 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAKT (Ser473), pAKT (Thr308), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated AKT to total AKT.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U-87 MG, NCI-H460, HCT116, etc.)
-
Cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined optimal density for each cell line.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell lines (e.g., U-87 MG, NCI-H460, HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle for drug administration
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice. Matrigel may be co-injected to improve tumor take rate.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., at doses of 37.5, 75, or 100 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the control group reach a specified size or after a predetermined duration.
-
Excise tumors and, if required, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses (e.g., measuring drug concentration and pAKT levels).
-
Compare tumor growth between the treated and control groups to evaluate the anti-tumor efficacy of this compound.
-
This guide provides a comprehensive overview of the preclinical data and methodologies associated with the mTOR pathway inhibitor this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of SN32976
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of SN32976, a novel and potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. This compound has demonstrated preferential activity against the PI3Kα isoform, a critical component of a signaling pathway frequently dysregulated in cancer.
Discovery and Rationale
This compound was developed as a second-generation pan-PI3K inhibitor with the goal of improving upon the therapeutic window of first-generation inhibitors.[1] Many early pan-PI3K inhibitors showed promise in preclinical studies but were often limited in clinical settings by toxicity and limited efficacy.[1] The design of this compound was based on the scaffold of ZSTK474, an existing pan-PI3K inhibitor.[1] The key modification involved replacing one of the morpholine groups of ZSTK474 with a variety of sulfonamide-linked solubilizing substituents. This strategic alteration aimed to enhance kinase selectivity and improve pharmacological properties.[1] From the series of synthesized analogues, this compound (also referred to as compound 16 in the synthesis publication) was identified as the lead candidate for extensive preclinical evaluation due to its potent PI3Kα inhibitory activity and favorable cellular potency.
Synthesis of this compound
The detailed synthetic route for this compound has been published by Giddens, A. C., et al. in Bioorganic & Medicinal Chemistry, volume 27, issue 8, on April 15, 2019. The full text of this publication, containing the specific experimental protocols, was not accessible through the available resources. However, the abstract and related literature indicate that the synthesis involves the modification of the ZSTK474 scaffold, specifically by replacing a morpholine moiety with a sulfonamide-containing substituent to enhance solubility and potency.
Below is a logical workflow illustrating the general synthetic strategy for this class of compounds.
Data Presentation
Biochemical Potency and Selectivity of this compound and Metabolites
The inhibitory activity of this compound and its major metabolites (M8, M9, and M17) against Class I PI3K isoforms and mTOR was determined using purified recombinant proteins. The results demonstrate that this compound is a potent pan-PI3K inhibitor with preferential activity against PI3Kα.[1] Notably, its major metabolites are also potent PI3K inhibitors, retaining selectivity for PI3Kα.[1]
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| This compound | 15.1 ± 4.3 | 455 ± 103 | 110 ± 29 | 135 ± 36 | 196 ± 47 |
| M8 | 5.8 ± 0.4 | 114 ± 19 | 38 ± 5 | 29 ± 1 | 38 ± 5 |
| M9 | 8.2 ± 1.8 | 112 ± 11 | 46 ± 11 | 37 ± 11 | 40 ± 12 |
| M17 | 6.2 ± 0.5 | > 1000 | 26 ± 3 | 26 ± 2 | 26 ± 3 |
| Data are presented as the mean ± standard error.[1] |
In Vitro Cellular Activity of this compound
The anti-proliferative activity of this compound was evaluated in a panel of cancer cell lines with dysregulated PI3K signaling. The EC₅₀ values demonstrate potent inhibition of cell proliferation at nanomolar concentrations.[1]
| Cell Line | PIK3CA/PTEN Status | This compound EC₅₀ (nM) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |
| HCT116 | H1047R PIK3CA mutant | 100 ± 17 |
| MCF7 | E545K PIK3CA mutant | 154 ± 29 |
| FaDu | PIK3CA amplified | 215 ± 25 |
| U-87 MG | PTEN null | 296 ± 63 |
| PC3 | PTEN null | 722 ± 123 |
| NZM40 | H1047R PIK3CA mutant | 1085 ± 157 |
| NZM34 | PTEN null | 1787 ± 318 |
| Data are presented as the mean ± standard error from 3-6 separate determinations.[1] |
ADME and Pharmacokinetic Properties of this compound
This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, supporting its suitability for in vivo studies.[1] It has high solubility at low pH, moderate plasma protein binding, and reasonable metabolic stability.[1]
| Parameter | Human | Dog | Mouse | Rat |
| Solubility (mg/mL) | >10 (pH 2.0), 0.002 (pH 7.4) | |||
| Plasma Protein Binding (%) | 81.3 ± 0.6 | 77.0 ± 0.5 | 68.6 ± 0.3 | 77.2 ± 0.3 |
| Microsomal Stability (T½, min) | 116 | 77 | 31 | 19 |
| Plasma Clearance (mL/min/kg) | 11 | 32 | 90 | |
| Volume of Distribution (L/kg) | 1.8 | 1.9 | 1.8 | |
| Oral Bioavailability (%) | 54 | 22 | 10 | |
| Data are presented as the mean ± standard deviation where applicable.[1] |
Experimental Protocols
In Vitro Kinase Assays
The biochemical activity of this compound against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ was determined using the PI3K (human) HTRF assay (Millipore) as previously described. The activity against mTOR was assessed using a Lance Ultra kinase assay (Perkin Elmer). For all assays, the compounds were tested in a 10-dose IC₅₀ mode with 3-fold serial dilutions. The IC₅₀ values were calculated from the dose-response curves using Prism software.
Cell Proliferation Assay
Cancer cell lines were seeded into 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of the test compounds for 72 hours. Cell viability was assessed using the sulforhodamine B (SRB) assay. The plates were read at 570 nm, and the EC₅₀ values were determined from the dose-response curves.
Western Blotting
Cells were serum-starved overnight and then stimulated with insulin. Following treatment with PI3K inhibitors, the cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total AKT. The membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using chemiluminescence.
In Vivo Pharmacology
All animal experiments were conducted in accordance with the institutional guidelines. For efficacy studies, human tumor xenografts were established in immunocompromised mice. Once the tumors reached a specified volume, the animals were randomized into treatment and control groups. This compound was administered daily by oral gavage. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.
Experimental Workflow for In Vivo Antitumor Efficacy Study
The diagram below outlines the key steps in the in vivo xenograft studies used to evaluate the antitumor activity of this compound.[1]
Conclusion
This compound is a promising second-generation pan-PI3K inhibitor with preferential activity against the PI3Kα isoform. It demonstrates potent in vitro and in vivo antitumor activity, coupled with a favorable pharmacokinetic profile. Its enhanced kinase selectivity may translate to an improved therapeutic window compared to first-generation pan-PI3K inhibitors. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K pathway.
References
An In-depth Technical Guide to SN32976: A PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN32976 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with preferential activity against the PI3Kα isoform.[1] Developed as a solubilized analog of earlier PI3K inhibitors, this compound demonstrates significant anti-proliferative effects in various cancer cell lines and efficacy in in vivo tumor models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action within the PI3K/Akt/mTOR signaling pathway.
Chemical Structure and Properties
This compound, with the chemical name 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N,N-dimethylethan-1-amine, is a novel pan-PI3K inhibitor.[2][3] Its development was based on an earlier scaffold, with the addition of a (2-dimethylaminoethyl)sulfonamide group to improve solubility.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N,N-dimethylethan-1-amine | [2][3] |
| Molecular Formula | C24H33F2N9O4S | [4] |
| Molecular Weight | 581.64 g/mol | [5] |
| CAS Number | 1246202-11-8 | [6] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of all Class I PI3K isoforms and mTOR, exhibiting the greatest activity against PI3Kα.[3] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a frequent event in many human cancers.[7] By inhibiting PI3K and mTOR, this compound effectively blocks this signaling cascade, leading to the suppression of downstream effectors like Akt, which ultimately results in reduced cell proliferation and tumor growth.[1][2]
Biochemical Activity
The inhibitory activity of this compound against PI3K isoforms and mTOR has been determined using purified recombinant proteins.[3]
Table 2: Biochemical IC50 Values of this compound
| Target | IC50 (nM) | Reference(s) |
| PI3Kα | 15.1 | [5] |
| PI3Kβ | 461 | [5] |
| PI3Kγ | 110 | [5] |
| PI3Kδ | 134 | [5] |
| mTOR | 194 | [5] |
The major metabolites of this compound have also been shown to be potent PI3K inhibitors, with even greater potency against PI3Kα than the parent compound.[9]
Cellular Activity
This compound demonstrates potent anti-proliferative activity across a panel of cancer cell lines with dysregulated PI3K signaling.[2]
Table 3: Cellular EC50 Values of this compound in Cancer Cell Lines
| Cell Line | PI3K Pathway Status | EC50 (nM) | Reference(s) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 | [2] |
| U-87 MG | PTEN null | Not specified | [2] |
| PC3 | PTEN null | Not specified | [2] |
| NZM34 | PTEN null | 1787 ± 318 | [2] |
| HCT116 | H1047R PIK3CA mutant | Not specified | [2] |
| NZM40 | H1047R PIK3CA mutant | Not specified | [2] |
| MCF7 | E545K PIK3CA mutant | Not specified | [2] |
| FaDu | PIK3CA amplified | Not specified | [2] |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the points of inhibition.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assays
The biochemical potency of this compound against PI3K isoforms and mTOR is determined using fluorescence-based assays that measure the formation of ADP. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow for a TR-FRET based PI3K/mTOR Kinase Assay:
Caption: Workflow for a typical TR-FRET based biochemical kinase assay.
Principle: In the absence of inhibition, the kinase phosphorylates its substrate, producing ADP. The newly formed ADP displaces a fluorescently labeled ADP tracer from a specific antibody, leading to a decrease in the FRET signal. When this compound inhibits the kinase, less ADP is produced, the tracer remains bound to the antibody, and a high FRET signal is maintained. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assays
The effect of this compound on cell proliferation is commonly assessed using assays that measure metabolic activity or DNA synthesis.
General Protocol for a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
Reagent Addition:
-
For an MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals before reading the absorbance.
-
For a CellTiter-Glo assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the EC50 value.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using tumor xenograft models.
General Protocol for a Xenograft Study:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U-87 MG) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 60–160 mm³).
-
Treatment: Randomize the animals into treatment and control groups. Administer this compound (e.g., orally, daily) and a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a predetermined duration (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor growth in the this compound-treated group to the control group to assess anti-tumor efficacy.
ADME Properties
This compound has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for in vivo studies. It is highly soluble at low pH, moderately bound to plasma proteins, and has reasonable stability in liver microsomes.[3]
Conclusion
This compound is a promising PI3K/mTOR inhibitor with preferential activity against PI3Kα. Its potent biochemical and cellular activities, coupled with favorable preclinical pharmacokinetic and pharmacodynamic properties, support its potential as a clinical candidate for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway.[1][3] The detailed methodologies provided in this guide offer a framework for the further investigation and development of this and similar targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. SN-32976 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PI3K | 1246202-11-8 | Invivochem [invivochem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Bioavailability of SN32976: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of SN32976, a novel, potent, and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR with preferential activity towards PI3Kα.[1][2] The data presented herein is crucial for understanding the disposition of this compound in preclinical species and for guiding its further development as a potential therapeutic agent in oncology.
Executive Summary
This compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, supporting its potential for in vivo applications.[1] It exhibits moderate plasma protein binding and reasonable stability in liver microsomes.[1] Pharmacokinetic studies in mice, rats, and dogs have established its oral bioavailability, with non-linear pharmacokinetics observed in rats at increased doses.[1] this compound effectively inhibits the PI3K/mTOR signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (pAKT) in tumor models.[1][3] This document provides a detailed overview of the experimental protocols used to derive these findings, presents the quantitative data in a clear tabular format, and visualizes the key signaling pathway and experimental workflows.
ADME Properties of this compound
A summary of the in vitro ADME properties of this compound is presented in Table 1. These characteristics were evaluated to ensure the suitability of this compound for in vivo testing.[1]
Table 1: In Vitro ADME Properties of this compound [1]
| Parameter | Result |
| Aqueous Solubility (pH 2) | Highly Soluble |
| Plasma Protein Binding | Moderately Bound |
| Liver Microsome Stability | Reasonable Stability |
| Cytochrome P450 Inhibition (at 20 µM) | No inhibition of major CYP isoforms |
| Cytochrome P450 Induction | Minimal induction of CYP1A2 and CYP3A4 |
| Mutagenicity | Non-mutagenic |
| hERG Inhibition | Only at high concentrations |
Pharmacokinetics and Bioavailability
The plasma pharmacokinetics of this compound were assessed in mice, rats, and dogs to determine if therapeutically relevant plasma concentrations could be achieved in vivo.[1]
Pharmacokinetic Parameters in Mice, Rats, and Dogs
Following oral administration, this compound demonstrated sufficient plasma exposure to warrant its use in in vivo efficacy studies.[1] A summary of the key pharmacokinetic parameters is provided in Table 2.
Table 2: Pharmacokinetic Parameters of this compound in Mice, Rats, and Dogs Following Oral Administration [1]
| Species | Dose (mg/kg) | AUC (nM·h) | Bioavailability (%) |
| Mouse | 20 | 2504 | 33.4 |
| Rat | 10 | 579 | 8.1 |
| Dog | 10 | 3224 | 35.9 |
Note: Increased doses in rats revealed non-linear pharmacokinetics, leading to higher AUC values and longer half-lives.[1]
Pharmacokinetic-Pharmacodynamic Relationship
The relationship between this compound plasma and tumor concentrations and its pharmacodynamic effect on pAKT inhibition was investigated in NIH-III mice bearing PIK3CA-mutant NCI-H460 tumors.[1] Dose-dependent concentrations of this compound were observed in both plasma and tumor tissue, with the drug still detectable 24 hours after dosing.[1] This exposure correlated with a substantial and sustained inhibition of pAKT expression.[1]
Experimental Protocols
In Vitro ADME Assays
The detailed methodologies for the in vitro ADME assays are proprietary and have not been publicly disclosed in the source literature. The provided information summarizes the key findings of these studies.[1]
In Vivo Pharmacokinetic Studies
-
Animal Models: The plasma pharmacokinetics of this compound were determined in mice, rats, and dogs.[1]
-
Drug Administration: this compound was administered orally at doses of 10 or 20 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points following drug administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method (details not specified in the source). Pharmacokinetic parameters, including AUC and bioavailability, were calculated from the plasma concentration-time data.[1]
Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis
-
Tumor Model: NIH-III mice with established PIK3CA-mutant NCI-H460 tumors were used.[1]
-
Treatment: Mice received a single oral dose of this compound.[1]
-
Sample Collection: Plasma and tumor tissue were collected at multiple time points after dosing.[1]
-
Analysis: this compound concentrations in plasma and tumor were measured. The expression of phosphorylated AKT (Ser473 and Thr308) in tumor lysates was evaluated by Western blotting to assess the pharmacodynamic response.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of all class I PI3K isoforms (α, β, γ, δ) and the closely related kinase mTOR.[1] It exhibits preferential activity against the PI3Kα isoform.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1][4][5] By inhibiting PI3K and mTOR, this compound blocks the phosphorylation and activation of downstream effectors, most notably AKT, leading to the inhibition of tumor cell proliferation and survival.[1][3]
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for pAKT Inhibition Assay
The following diagram illustrates the workflow for assessing the in-cell activity of this compound by measuring the inhibition of pAKT expression.
Caption: Workflow for determining the inhibition of pAKT expression by this compound.
Conclusion
This compound is a promising pan-PI3K inhibitor with preferential activity against PI3Kα.[1][2] Its favorable ADME and pharmacokinetic profiles, coupled with demonstrated in vivo target engagement and anti-tumor efficacy, support its continued investigation as a clinical candidate for cancer therapy.[1][2] The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of SN32976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of SN32976, a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The document details the compound's mechanism of action, its efficacy across various cancer cell lines, and the experimental protocols utilized for its evaluation.
Core Mechanism of Action: PI3K/mTOR Pathway Inhibition
This compound exerts its anti-proliferative effects by targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][3][4] this compound is a potent inhibitor of class I PI3K enzymes and mTOR, with a preferential activity towards the PI3Kα isoform.[1][5]
Biochemical assays have demonstrated the inhibitory potency of this compound against several key kinases in this pathway.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 15.1 |
| PI3Kβ | 461 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 194 |
Data sourced from MedchemExpress.
By inhibiting PI3K and mTOR, this compound effectively blocks the phosphorylation of downstream effectors, most notably the protein kinase B (AKT). The inhibition of AKT phosphorylation at both Thr308 and Ser473 has been observed in cancer cell lines treated with this compound, confirming its on-target activity.[6]
In Vitro Anti-proliferative Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines with dysregulated PI3K signaling.[1][7] The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits cell proliferation by 50%, are summarized below.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Status | EC50 (nM) |
| NCI-H460 | Non-small cell lung | E545K PIK3CA mutant | 18.5 ± 4.7 |
| MCF7 | Breast | E545K PIK3CA mutant | - |
| HCT116 | Colorectal | H1047R PIK3CA mutant | - |
| NZM40 | - | H1047R PIK3CA mutant | - |
| U-87 MG | Glioblastoma | PTEN null | - |
| PC3 | Prostate | PTEN null | - |
| NZM34 | - | PTEN null | 1787 ± 318 |
| FaDu | Head and Neck | PIK3CA amplified | - |
EC50 values are presented as mean ± standard error. Data for some cell lines were not available in the provided search results.[1][6]
Experimental Protocols
The following sections detail the methodologies employed to assess the in vitro anti-proliferative activity of this compound.
Cell Proliferation Assays
The anti-proliferative activity of this compound is typically determined using colorimetric assays such as the Sulforhodamine B (SRB) assay or the MTT assay.[8][9] These assays measure cell density as an indicator of cell viability.
The SRB assay is a cell-staining method based on the ability of the SRB dye to bind to protein components of cells.[10]
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells per well and incubate overnight.[8]
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for an appropriate duration (e.g., 72 hours).[8]
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]
-
Staining: Wash the plates with water, air dry, and then stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.[10][11]
-
Washing: Remove the unbound dye by washing four times with 1% (v/v) acetic acid.[10]
-
Solubilization: Air dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[8][10] The optical density is proportional to the number of cells.
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,500 cells/well and incubate overnight.[9]
-
Drug Treatment: Add various concentrations of this compound to the wells and incubate for 48 hours.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] The amount of formazan produced is proportional to the number of viable cells.
Western Blotting for pAKT Inhibition
To confirm the mechanism of action, western blotting is performed to assess the phosphorylation status of AKT.
Experimental Workflow:
-
Cell Treatment: Treat cancer cells (e.g., U-87 MG) with varying concentrations of this compound for a specified time (e.g., 1 hour).[6]
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method. The intensity of the pAKT band relative to the total AKT band indicates the degree of inhibition.
Conclusion
This compound is a potent anti-proliferative agent that effectively targets the PI3K/mTOR signaling pathway. Its demonstrated efficacy in a range of cancer cell lines, coupled with a well-defined mechanism of action, underscores its potential as a therapeutic candidate. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar targeted therapies.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. zellx.de [zellx.de]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Therapeutic Potential of SN32976: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation of SN32976, a potent and selective pan-phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitor with preferential activity towards the PI3Kα isoform.[1][2][3] this compound has demonstrated significant anti-proliferative effects in a variety of cancer cell lines characterized by dysregulated PI3K signaling, positioning it as a promising candidate for cancer therapy.[1][2] This document outlines the key findings, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
This compound has been rigorously evaluated for its ability to inhibit cell proliferation across a panel of cancer cell lines with known dysregulation in the PI3K pathway. The compound's potency, as indicated by EC50 values, is summarized below.
| Cell Line | Cancer Type (presumed) | PI3K Pathway Dysregulation | This compound EC50 (nM) |
| NCI-H460 | Lung Cancer | E545K PIK3CA mutant | 18.5 ± 4.7 |
| HCT116 | Colorectal Carcinoma | H1047R PIK3CA mutant | Not explicitly stated, but potent inhibition observed |
| MCF7 | Breast Cancer | E545K PIK3CA mutant | Not explicitly stated, but potent inhibition observed |
| FaDu | Head and Neck Squamous Cell Carcinoma | PIK3CA amplified | Not explicitly stated, but potent inhibition observed |
| U-87 MG | Glioblastoma | PTEN null | Not explicitly stated, but potent inhibition observed |
| PC3 | Prostate Cancer | PTEN null | Not explicitly stated, but potent inhibition observed |
| NZM34 | Melanoma | PTEN null | 1787 ± 318 |
| NZM40 | Melanoma | H1047R PIK3CA mutant | Not explicitly stated, but potent inhibition observed |
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines. Data compiled from studies characterizing the cellular activity of this compound.[1][4][5] The EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Core Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the PI3K/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation that is frequently overactive in cancer.[1][6] By inhibiting PI3K and mTOR, this compound effectively blocks the downstream signaling cascade, most notably the phosphorylation of AKT.[1][4]
Figure 1. This compound Inhibition of the PI3K/mTOR Signaling Pathway. This diagram illustrates how this compound targets both PI3K and mTOR, leading to the suppression of downstream effectors responsible for cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the evaluation of this compound.
Western Blotting for Phospho-AKT (pAKT) Inhibition
This assay is fundamental to confirming the on-target activity of this compound by measuring the phosphorylation status of AKT, a direct downstream target of PI3K.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., U-87 MG, NCI-H460) in appropriate media and conditions.[4]
-
Serum-starve the cells overnight prior to treatment to reduce basal PI3K pathway activation.[4]
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for a specified duration (e.g., 15 minutes to 1 hour).[1][4]
-
Stimulate the PI3K pathway with an agonist such as insulin (e.g., 500 nM) for a short period (e.g., 5 minutes) before cell lysis.[4]
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473 and Thr308) and total AKT.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Figure 2. Western Blotting Workflow for pAKT Inhibition Analysis. This flowchart outlines the key steps involved in assessing the inhibitory effect of this compound on AKT phosphorylation.
Cell Proliferation Assay
This assay quantifies the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunodeficient mice.
Protocol:
-
Cell Implantation:
-
Inoculate immunodeficient mice subcutaneously with human cancer cells (e.g., U-87 MG, NCI-H460, HCT116).[1]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the mice daily via oral gavage.[1]
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.[1]
-
Monitor the animals for any signs of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as measuring pAKT levels by western blotting, to confirm on-target drug activity in vivo.[1]
-
Figure 3. In Vivo Tumor Xenograft Study Workflow. This diagram shows the sequential steps for assessing the anti-tumor efficacy of this compound in a preclinical animal model.
Conclusion
The comprehensive target validation of this compound demonstrates its potent and selective inhibition of the PI3K/mTOR pathway in cancer cells with relevant genetic alterations. The robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo underscore the therapeutic potential of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate this promising anti-cancer agent.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Preclinical development of SN32976
An In-depth Technical Guide on the Preclinical Development of SN32976
Introduction
This compound is a novel, second-generation pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity towards the PI3Kα isoform and additional activity against mTOR.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][3] Dysregulation of this pathway promotes tumor growth and survival.[2] this compound, chemically known as 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N, N-dimethylethan-1-amine, was developed as a more soluble and selective agent compared to first-generation pan-PI3K inhibitors.[1] This document provides a comprehensive overview of the preclinical data for this compound, covering its mechanism of action, cellular activity, pharmacokinetics, and in vivo efficacy.
Mechanism of Action: PI3K/mTOR Inhibition and Kinase Selectivity
This compound is a potent inhibitor of all class I PI3K isoforms (α, β, γ, δ) and the mechanistic target of rapamycin (mTOR).[1][4] Its inhibitory action shows a notable preference for the PI3Kα isoform.[1][2] This enhanced selectivity for PI3Kα, coupled with a cleaner kinase profile compared to first-generation inhibitors, is expected to reduce off-target effects and on-target toxicity.[1]
Biochemical Inhibitory Activity
The biochemical potency of this compound was determined against purified recombinant proteins. It demonstrated IC₅₀ values in the nanomolar range for PI3Kα and moderate potency against other isoforms and mTOR.[1][5] A comparison with other clinically evaluated pan-PI3K inhibitors highlights its unique selectivity profile, particularly the sparing of PI3Kδ.[1]
Table 1: Biochemical IC₅₀ Values of this compound and Other PI3K Inhibitors [1][4][5]
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 15.1 | 461 | 110 | 134 | 194 |
| ZSTK474 | 36.6 | 450 | 196 | 316 | 137 |
| Dactolisib | 11.2 | 100 | 25.1 | 24.3 | 29.5 |
| Pictilisib | 3.3 | 75.6 | 38.3 | 3.4 | 16.4 |
| Buparlisib | 83.1 | 296 | 150 | 225 | 147 |
| Omipalisib | 0.4 | 2.1 | 1.0 | 0.6 | 1.0 |
Data represents mean IC₅₀ values.
Kinase Selectivity Profile
To assess its specificity, this compound was screened against a panel of 442 kinases. At a concentration of 1 μM, this compound demonstrated high selectivity for class I PI3K enzymes and mTOR, with no other kinases showing greater than 80% inhibition.[1][6] This "clean" kinase profile is superior to many clinically evaluated inhibitors like dactolisib and omipalisib, suggesting a lower potential for off-target toxicities.[1]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, survival, and growth. This compound exerts its anti-tumor effects by inhibiting PI3K and mTOR, which in turn blocks the phosphorylation and activation of downstream effectors like AKT.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
In Vitro Cellular Activity
The inhibitory effect of this compound on the PI3K pathway in cancer cells was confirmed by measuring the phosphorylation of AKT (pAKT), a key downstream biomarker.[7]
Inhibition of pAKT Expression
In U-87 MG glioblastoma cells (PTEN null), this compound inhibited the phosphorylation of AKT at both Thr308 and Ser473 sites at concentrations as low as 10 nM.[1][7] Its potency in inhibiting pAKT was comparable to ZSTK474 and pictilisib and greater than that of buparlisib.[1]
Anti-proliferative Efficacy
This compound demonstrated potent anti-proliferative activity across a panel of eight human cancer cell lines with dysregulated PI3K signaling.[1][7] The EC₅₀ values were generally in the nanomolar range and compared favorably with other pan-PI3K inhibitors.[1] The highest potencies were observed in cell lines with PIK3CA mutations.[5][7]
Table 2: Anti-proliferative EC₅₀ Values of this compound in Human Cancer Cell Lines [1][7]
| Cell Line | Cancer Type | PI3K Pathway Alteration | This compound EC₅₀ (nM) |
| NCI-H460 | Lung | E545K PIK3CA mutant | 18.5 ± 4.7 |
| HCT116 | Colon | H1047R PIK3CA mutant | 44.5 ± 10.4 |
| MCF7 | Breast | E545K PIK3CA mutant | 108 ± 12 |
| FaDu | Head and Neck | PIK3CA amplified | 134 ± 19 |
| U-87 MG | Glioblastoma | PTEN null | 141 ± 13 |
| PC3 | Prostate | PTEN null | 200 ± 32 |
| NZM40 | Melanoma | H1047R PIK3CA mutant | 1310 ± 196 |
| NZM34 | Melanoma | PTEN null | 1787 ± 318 |
Data represents mean EC₅₀ ± standard error from 3-6 determinations.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Cells were seeded into 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of PI3K inhibitors for 72 hours.
-
Viability Assessment: Cell viability was determined using the sulforhodamine B (SRB) colorimetric assay.
-
Data Analysis: Absorbance was read at 570 nm, and the EC₅₀ values (the concentration required to inhibit cell proliferation by 50%) were calculated from dose-response curves.
Pharmacokinetics and ADME Properties
A series of in vitro and in vivo studies were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound to ensure its suitability for in vivo testing.[1]
In Vitro ADME Profile
This compound exhibited high aqueous solubility at low pH, moderate plasma protein binding, and reasonable metabolic stability in liver microsomes from multiple species.[1] Importantly, it showed no significant inhibition of major cytochrome P450 (CYP) isoforms and was non-mutagenic in the Ames test.[1]
Table 3: In Vitro ADME Properties of this compound [1]
| Property | Value (mean ± SD) |
| Solubility | |
| pH 2.0 (μM) | >100,000 |
| pH 7.4 (μM) | 11.2 ± 0.3 |
| Plasma Protein Binding (%) | |
| Human / Mouse / Rat / Dog | 96.5 ± 0.4 / 90.5 ± 0.6 / 90.0 ± 0.7 / 89.1 ± 2.7 |
| Liver Microsome Stability | |
| (% remaining at 30 min) | |
| Human / Mouse / Rat / Dog | 32.6 ± 0.2 / 27.1 ± 2.0 / 38.1 ± 0.3 / 47.5 ± 1.1 |
| CYP Inhibition IC₅₀ (μM) | |
| 1A2 / 2C9 / 2C19 / 2D6 / 3A4 | >25 / 20.0 ± 5.5 / >25 / >25 / >25 |
| hERG Inhibition IC₅₀ (μM) | ≥30 |
| Ames Test | Non-mutagenic |
Plasma Pharmacokinetics
The plasma pharmacokinetics of this compound were evaluated in mice, rats, and dogs following oral administration. The compound demonstrated sufficient oral bioavailability in mice and dogs to support its use in further in vivo efficacy studies.[1]
Table 4: Plasma Pharmacokinetic Parameters of this compound [1]
| Species | Dose (mg/kg, oral) | AUC (nM·h) | Cmax (nM) | T½ (h) | Oral Bioavailability (%) |
| Mouse | 10 | 2504 | 1480 | 1.3 | 33.4 |
| Rat | 10 | 579 | 243 | 1.8 | 8.1 |
| Dog | 20 | 3224 | 433 | 5.3 | 35.9 |
AUC: Area under the curve; Cmax: Maximum plasma concentration; T½: Half-life.
Metabolism
Incubation of this compound with liver microsomes from various species, including humans, revealed the formation of 17 metabolites.[1] Four of these were identified as major metabolites in at least one species. Crucially, these major metabolites were also found to be potent PI3K inhibitors with a selectivity for PI3Kα similar to the parent compound, suggesting they may contribute to the overall in vivo activity.[1][2]
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
- 4. This compound | PI3K | 1246202-11-8 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SN32976 Metabolites: A Technical Guide to Their Formation and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SN32976 is a potent, selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with a preferential activity towards the PI3Kα isoform.[1][2][3] This technical guide provides an in-depth analysis of the metabolites of this compound, their biological activities, and the experimental methodologies used for their characterization. Extensive in vitro studies utilizing liver microsomes from various species have identified several metabolites, with M8, M9, and M17 emerging as the major metabolic products.[1] Notably, these metabolites are not only active but demonstrate enhanced potency against PI3Kα compared to the parent compound, this compound, highlighting their potential contribution to the overall therapeutic effect.[4] This document summarizes the available quantitative data, details the experimental protocols for metabolite identification and activity assessment, and presents the metabolic pathways and experimental workflows through structured diagrams.
Biotransformation of this compound
The metabolic fate of this compound has been investigated using liver microsomes from human, monkey, dog, rat, and mouse.[1] These studies revealed a consistent pattern of biotransformation, leading to the formation of several metabolites.
Proposed Metabolic Pathway
The primary route of this compound metabolism is initiated by N-oxidation, forming an unstable intermediate, M10. This intermediate subsequently undergoes one of two main degradation pathways:
-
Deamination and Dehydration: M10 can be converted to M17 .
-
Demethylation: Alternatively, M10 can be demethylated to form M9 .
M9 can then undergo further N-demethylation to yield M8 . The metabolites M9 and M17 are consistently observed as major metabolites across all tested species, while M8 is a major metabolite in monkeys and a minor one in humans.[1]
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SN32976 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN32976 is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).[1][2][3] With preferential activity against the PI3Kα isoform, this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with dysregulated PI3K signaling pathways.[2] These application notes provide detailed protocols for the in vitro evaluation of this compound, including cell culture maintenance, assessment of cell proliferation, and analysis of target protein phosphorylation.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][4] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in many cancers.[2][4] this compound exerts its anti-cancer effects by inhibiting PI3K and mTOR, which in turn blocks the downstream phosphorylation of key effector proteins like AKT.[2] This inhibition leads to a reduction in cell proliferation and tumor growth.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SN32976 In Vivo Xenograft Model Studies
Introduction
SN32976 is a novel, potent pan-PI3K inhibitor with preferential activity for the PI3Kα isoform and additional activity against mTOR.[1][2][3] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1][2][3][4] These application notes provide a summary of the preclinical in vivo efficacy of this compound in various xenograft models and detailed protocols for establishing and evaluating such models. The data presented herein demonstrates the anti-tumor activity of this compound and provides a framework for further preclinical investigation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Cell Line | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |
| U-87 MG | Glioblastoma | 25 mg/kg, daily | Significant inhibition | Not specified | [1] |
| NCI-H460 | Lung Cancer | 25 mg/kg, daily | Significant inhibition | Not specified | [1] |
| HCT116 | Colorectal Cancer | 25 mg/kg, daily | Significant inhibition | Not specified | [1] |
Note: The table summarizes the anti-tumor activity of this compound in various xenograft models. The specific percentage of tumor growth inhibition was not detailed in the provided search results, but was described as "significant". Body weight change was also mentioned as monitored but specific percentages were not provided.
Table 2: Comparative Efficacy of this compound and Other PI3K Inhibitors
| Inhibitor | Target(s) | Relative Efficacy in Xenograft Models | Reference |
| This compound | pan-PI3K (PI3Kα preferential), mTOR | Greater than dactolisib and ZSTK474; similar to pictilisib and omipalisib | [1] |
| Dactolisib (BEZ235) | pan-PI3K, mTOR | Less effective than this compound | [1] |
| ZSTK474 | pan-PI3K | Less effective than this compound | [1] |
| Pictilisib (GDC0941) | pan-PI3K | Similar efficacy to this compound | [1] |
| Omipalisib (GSK2126458) | pan-PI3K, mTOR | Similar efficacy to this compound | [1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling pathway, which is critical for cell proliferation, survival, and growth.[1][5] Dysregulation of this pathway is a common event in many human cancers.[5] this compound's preferential inhibition of the PI3Kα isoform, along with its broader pan-PI3K and mTOR inhibitory activity, leads to the downstream suppression of key signaling molecules such as AKT.[1]
Caption: PI3K/mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: U-87 MG (human glioblastoma), NCI-H460 (human non-small cell lung cancer), and HCT116 (human colorectal carcinoma) are suitable for establishing xenograft models to test the efficacy of this compound.[1] These cell lines have been shown to be sensitive to this compound in vitro.[1]
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Model Establishment
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used for establishing xenograft models.[6]
-
Cell Implantation:
-
Harvest cultured tumor cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Drug Administration
-
Preparation: Prepare this compound in a suitable vehicle for administration.
-
Dosing: Based on preclinical studies, a daily oral gavage of 25 mg/kg of this compound has been shown to be effective.[1]
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group.
-
Positive control groups (e.g., other PI3K inhibitors) for comparative studies.
-
-
Duration: Treat animals for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Changes in animal body weight.
-
Pharmacodynamic analysis of tumor tissue (e.g., Western blot for pAKT levels).
-
Pharmacokinetic analysis of plasma and tumor drug concentrations.
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize animals and collect tumors and other relevant tissues for further analysis.
Caption: Experimental Workflow for this compound In Vivo Xenograft Studies.
Conclusion
This compound has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models of various cancer types.[1] The protocols outlined in these application notes provide a standardized methodology for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. These studies are crucial for the continued development of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K/mTOR pathway.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. celcuity.com [celcuity.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pAKT Expression Assay Using SN32976
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibition of AKT phosphorylation (pAKT) using SN32976, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR.[1][2][3] The phosphorylation of AKT is a critical downstream event in the PI3K signaling pathway, which is frequently dysregulated in cancer, making it a key therapeutic target.[1][4] Measuring pAKT expression serves as a crucial biomarker for evaluating the efficacy of PI3K pathway inhibitors like this compound.[1][5]
This compound is a novel pan-PI3K inhibitor with preferential activity for the PI3Kα isoform.[1][3][4] It has been shown to potently inhibit the expression of phosphorylated AKT at both the Thr308 and Ser473 sites in various cancer cell lines at nanomolar concentrations.[1][2][5] These protocols are designed to guide researchers in accurately quantifying the inhibitory effects of this compound on pAKT levels in both cellular and in vivo models.
PI3K/AKT Signaling Pathway and this compound Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is subsequently phosphorylated at Thr308 by PDK1 and at Ser473 by mTORC2, leading to its full activation.[8][9] Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[6] this compound exerts its effect by inhibiting PI3K, thereby blocking the production of PIP3 and preventing the subsequent phosphorylation and activation of AKT.[1]
Data Presentation
Biochemical Potency of this compound
| Target | IC₅₀ (nM) |
| PI3Kα | 15.1 |
| PI3Kβ | 461 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 194 |
| Data sourced from MedchemExpress.[2] |
Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type / Mutation | EC₅₀ (nM) |
| NCI-H460 | Lung / PIK3CA E545K | 18.5 |
| U-87 MG | Glioblastoma / PTEN null | 45.4 |
| HCT116 | Colorectal / PIK3CA H1047R | 50.1 |
| MCF7 | Breast / PIK3CA E545K | 85.0 |
| PC3 | Prostate / PTEN null | 123 |
| FaDu | Head & Neck / PIK3CA amplified | 158 |
| NZM40 | Melanoma / PIK3CA H1047R | 833 |
| NZM34 | Melanoma / PTEN null | 1787 |
| Data represents the mean from 3-6 separate determinations.[1][5] |
Experimental Workflow
The general workflow for assessing the effect of this compound on pAKT expression involves cell culture, treatment with the inhibitor, cell lysis, and subsequent analysis using various immunoassays.
Experimental Protocols
Protocol 1: Western Blotting for pAKT Expression
This protocol details the detection of pAKT (Ser473 and Thr308) and total AKT in cell lysates by Western blot.
Materials:
-
This compound
-
Growth factor (e.g., Insulin)
-
Cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes[11]
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST for phospho-antibodies, 5% non-fat milk for others)[10][12]
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-pan-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG[12]
-
Chemiluminescent substrate[13]
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve cells overnight if required to reduce basal pAKT levels.[1][5]
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM) for 1 hour.[1][2][5] Include a vehicle control (e.g., DMSO).
-
Stimulate cells with a growth factor (e.g., 500 nM insulin) for 5-15 minutes to induce AKT phosphorylation.[5]
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding SDS loading buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 120V for 1-1.5 hours.[11]
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibody (e.g., anti-pAKT Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[12][14]
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate for 5 minutes.[13]
-
Visualize bands using a gel imager or X-ray film.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or α-tubulin) to normalize the data.
-
Protocol 2: ELISA for pAKT Quantification
This protocol provides a method for the quantitative measurement of phosphorylated AKT (e.g., pSer473) in cell lysates using a sandwich ELISA format.
Materials:
-
Cell lysates prepared as in the Western Blot protocol.
-
Phospho-Akt (e.g., pSer473) Sandwich ELISA Kit (contains pre-coated plates, detection antibodies, standards, buffers, and substrate).[15][16][17][18]
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Bring all components to room temperature before use.[15]
-
-
Assay Procedure:
-
Add 100 µL of each standard, control, and sample into the appropriate wells of the antibody-coated 96-well plate.[15]
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[15]
-
Aspirate the liquid from each well and wash 4 times with 1x Wash Buffer.[15]
-
Add 100 µL of the prepared detection antibody (e.g., rabbit anti-phospho-Akt) to each well.
-
Incubate for 1 hour at room temperature with shaking.[15]
-
Aspirate and repeat the wash step.
-
Add 100 µL of prepared HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature with shaking.[15]
-
Aspirate and repeat the wash step for the final time.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for approximately 30 minutes, or until the desired color develops.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard versus its concentration.
-
Determine the concentration of pAKT in the samples by interpolating their absorbance values from the standard curve.
-
Normalize pAKT levels to total protein concentration or total AKT levels (measured by a separate total AKT ELISA).
-
Protocol 3: Flow Cytometry for Intracellular pAKT Staining
This protocol is for the detection of pAKT in single cells, allowing for population-specific analysis.
Materials:
-
Suspension cells or trypsinized adherent cells.
-
This compound
-
Fixation Buffer (e.g., 4% Paraformaldehyde).
-
Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 or cold Methanol).[19]
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473).
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension (1-2 x 10⁶ cells per sample).
-
Treat cells with this compound and stimulate as described in the Western Blot protocol.
-
-
Fixation:
-
To stop the stimulation and fix the cells, add an equal volume of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.[19]
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer (e.g., 50% Methanol) and incubate for 10-30 minutes at room temperature or on ice.[19]
-
-
Immunostaining:
-
Wash the cells twice with Incubation Buffer (e.g., 0.5% BSA in PBS).
-
Resuspend the cell pellet in the primary antibody solution (anti-pAKT diluted in Incubation Buffer).
-
Incubate for 60 minutes at room temperature in the dark.[19]
-
Wash the cells once with Incubation Buffer.
-
Resuspend in the fluorochrome-conjugated secondary antibody solution.
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
-
Data Acquisition:
-
Wash the cells once more with Incubation Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Incubation Buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Analyze the shift in fluorescence intensity in the pAKT channel to determine the effect of this compound treatment compared to controls.
-
Protocol 4: Immunofluorescence for pAKT Localization
This protocol allows for the visualization of pAKT expression and its subcellular localization.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
This compound
-
Fixation Buffer (4% Formaldehyde in PBS).[20]
-
Permeabilization Buffer (0.3% Triton X-100 in PBS).[20]
-
Blocking Buffer (1% BSA, 5% Normal Goat Serum in PBS).[20]
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473).[21]
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).[21]
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips and allow them to adhere and grow.
-
Treat cells with this compound and stimulate as previously described.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Rinse with PBS.
-
Block with Blocking Buffer for 60 minutes at room temperature to reduce non-specific binding.[20]
-
Incubate with the primary anti-pAKT antibody (diluted in Antibody Dilution Buffer, e.g., 1% BSA in PBS) overnight at 4°C.[20]
-
Rinse three times in PBS for 5 minutes each.[20]
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in Antibody Dilution Buffer) for 1-2 hours at room temperature, protected from light.[21]
-
-
Counterstaining and Mounting:
-
Rinse three times in PBS for 5 minutes each.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. Capture images of pAKT staining (e.g., green channel) and nuclei (blue channel). Observe changes in intensity and localization of pAKT upon treatment with this compound.
-
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Human AKT (Phospho) [pS473] ELISA Kit (KHO0111) - Invitrogen [thermofisher.com]
- 17. PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-AKT1 (S473) Quantitative ELISA kit (ab279731) | Abcam [abcam.com]
- 19. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 20. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 21. Immunofluorescence staining of Akt and pAkt [bio-protocol.org]
SN32976: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), with preferential activity towards the PI3Kα isoform.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various cancers, promoting tumor growth and survival.[1][3] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and antitumor efficacy in preclinical animal models.[1][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro and in vivo experiments, along with an overview of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against PI3K isoforms and mTOR, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Biochemical Potency of this compound against Class I PI3K Isoforms and mTOR
| Target | IC₅₀ (nM) |
| PI3Kα | 15.1 ± 4.3 |
| PI3Kβ | 461 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 194 |
Data represent the mean ± standard error from multiple determinations.[1][2]
Table 2: ADME (Absorption, Distribution, Metabolism, and Excretion) Properties of this compound
| Property | Value |
| Solubility | |
| pH 7.4 | Low |
| pH 2.0 | High |
| Plasma Protein Binding | Moderate |
| Microsomal Stability | Reasonable |
| CYP Isoform Inhibition (at 20 µM) | None of the major isoforms |
| CYP1A2 and CYP3A4 Induction | Minimal |
| Mutagenicity (Ames test) | Non-mutagenic |
| hERG Inhibition | Only at high concentrations |
This table summarizes the key ADME properties of this compound, indicating its suitability for in vivo studies.[1]
Signaling Pathway
This compound exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][5] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth.[5][6] this compound's inhibition of PI3K and mTOR leads to decreased phosphorylation of downstream effectors, such as AKT, resulting in the inhibition of tumor cell proliferation and survival.[1][7]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Experimentation
1. Preparation of this compound Stock Solution for Cell-Based Assays
This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments, such as cell proliferation and signaling assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. A clear solution should be obtained.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
2. Cell Proliferation Assay (Example using a PTEN null cell line, e.g., U-87 MG)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cells.
-
Materials:
-
Procedure:
-
Seed U-87 MG cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar.[2]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the EC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.[1]
-
Caption: Workflow for a cell proliferation assay to evaluate this compound efficacy.
3. Western Blot Analysis of pAKT Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector in the PI3K pathway.[7]
-
Materials:
-
Serum-free medium
-
This compound stock solution
-
Insulin or other growth factors to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-pAKT Thr308, anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activation.[7]
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[7]
-
Stimulate the cells with a growth factor like insulin (e.g., 500 nM for 5 minutes) to activate the PI3K pathway.[7]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total AKT.
-
Analyze the band intensities to determine the extent of pAKT inhibition by this compound.
-
In Vivo Experimentation
1. Preparation of this compound for Oral Administration in Mice
This protocol describes the formulation of this compound for oral gavage in mice.
-
Materials:
-
Procedure using 5% Dextrose:
-
Weigh the required amount of this compound salt (free base equivalent).[1]
-
Add the appropriate volume of 5% dextrose in water.
-
Homogenize or sonicate the mixture to create a uniform suspension. The formulation should be prepared fresh daily.
-
-
Procedure using DMSO and Corn Oil:
2. Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., U-87 MG)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound formulation for oral administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ U-87 MG cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily by oral gavage at the desired dose (e.g., 10 mg/kg).[1]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like pAKT inhibition).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of SN32976 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, with preferential activity towards the PI3Kα isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, promoting tumor growth and survival.[1][2][3] this compound has demonstrated potent inhibition of this pathway, leading to reduced cell proliferation in cancer cell lines.[1][4] Western blot analysis is a crucial technique to elucidate the molecular mechanism of this compound by quantifying the phosphorylation status of key downstream effectors, primarily Akt. This document provides detailed protocols and application notes for the Western blot analysis of cells treated with this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the inhibition of Akt phosphorylation, a key downstream marker of PI3K pathway activity.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound in U-87 MG Cells
| This compound Concentration | Inhibition of pAkt (Ser473) | Inhibition of pAkt (Thr308) |
| 10 nM | Noticeable Inhibition | Noticeable Inhibition |
| 100 nM | Strong Inhibition | Strong Inhibition |
| 1 µM | Strong Inhibition | Strong Inhibition |
Data adapted from studies on U-87 MG cells, which are PTEN null, leading to constitutive activation of the PI3K pathway. Cells were treated for 1 hour.[1][4]
Table 2: Comparative Inhibition of Akt Phosphorylation by Various PI3K Inhibitors (100 nM, 15 min treatment)
| Cell Line | Inhibitor | Relative Inhibition of pAkt (Ser473 & Thr308) |
| U-87 MG | This compound | Comparable to ZSTK474 and pictilisib, greater than buparlisib |
| NCI-H460 | This compound | Comparable to ZSTK474 and pictilisib, greater than buparlisib |
This table provides a comparative overview of this compound's potency in inhibiting Akt phosphorylation relative to other known PI3K inhibitors in both U-87 MG (PTEN null) and NCI-H460 (PIK3CA E545K mutant) cells.[1][4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. celcuity.com [celcuity.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SN32976 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of SN32976, a novel pan-PI3K inhibitor with preferential activity towards PI3Kα. The following sections detail the dosage, administration, and experimental protocols for animal studies, based on available research, to guide the design of future in vivo experiments.
Summary of Preclinical Data
This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) isoforms and mTOR, demonstrating promising anti-cancer activity in preclinical models.[1][2] It has shown efficacy in inhibiting tumor growth in various xenograft models and modulates the PI3K/mTOR signaling pathway.[1]
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in several animal models, supporting its use in in vivo studies. Following oral administration, it achieves sufficient plasma concentrations to exert its biological effects.[1]
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dosing Route | Dose (mg/kg) | AUC (nM.h) | Oral Bioavailability (%) |
| Mouse | Oral | 10 | 2504 | 33.4 |
| Dog | Oral | 20 | 3224 | 35.9 |
| Rat | Oral | - | 579 | - |
AUC: Area Under the Curve. Data extracted from a study by Rewcastle et al.[1]
Antitumor Efficacy
In vivo studies have demonstrated the antitumor efficacy of this compound in immunodeficient mice bearing human tumor xenografts. Daily administration of this compound led to significant inhibition of tumor growth.[1]
Table 2: Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Animal Model | Treatment Dose (mg/kg) | Dosing Schedule | Outcome |
| U-87 MG (PTEN-null) | Immunodeficient Mice | Up to 100 | Daily | Tumor growth inhibition |
| NCI-H460 (PIK3CA-mutant) | Immunodeficient Mice | Up to 100 | Daily | Tumor growth inhibition |
| HCT116 (PIK3CA-mutant) | Immunodeficient Mice | Up to 100 | Daily | Tumor growth inhibition |
Data from Rewcastle et al.[1]
Experimental Protocols
Antitumor Efficacy Study in Xenograft Models
This protocol outlines the methodology for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound (hydrochloride or mesylate salt)
-
Vehicle: 5% dextrose in water
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human tumor cell lines (e.g., U-87 MG, NCI-H460, HCT116)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation: Culture the selected human tumor cell line under standard conditions. Inoculate immunodeficient mice subcutaneously with the tumor cells.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Group Stratification: Once tumors reach a predetermined size (e.g., ~150 mm³), randomize the animals into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in 5% dextrose in water. Administer the drug or vehicle to the respective groups daily via oral gavage or intraperitoneal injection. Doses up to 100 mg/kg have been tested.
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Workflow for Antitumor Efficacy Study
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of target engagement by measuring the inhibition of phosphorylated AKT (pAKT) in tumor tissues.
Materials:
-
Tumor samples from the efficacy study
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Western blotting reagents and equipment
-
Antibodies against pAKT (Ser473 and Thr308) and total AKT
Procedure:
-
Tumor Lysate Preparation: Homogenize the excised tumor tissues in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pAKT and total AKT.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a suitable detection system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of pAKT to total AKT, indicating the level of PI3K pathway inhibition. This compound has been shown to inhibit both Thr308 and Ser473 pAKT expression at concentrations as low as 10 nM.[1][3]
Signaling Pathway
This compound targets the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][4] Dysregulation of this pathway is a common event in many types of cancer.[4][5]
PI3K/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Safety and Tolerability
In preclinical studies, this compound was generally well-tolerated at the doses tested. However, some bodyweight loss was observed at higher doses (e.g., 100 mg/kg in mice with HCT116 tumors).[1] It is crucial to monitor animals daily for any signs of toxicity or weight loss. If moderate signs of toxicity or a body weight loss exceeding 20% of the pre-treatment weight occurs, animals should be culled.[1]
Conclusion
This compound is a promising PI3K/mTOR inhibitor with significant antitumor activity in preclinical models. The provided protocols and data serve as a guide for researchers to design and conduct further in vivo studies to explore the full therapeutic potential of this compound. Careful consideration of the dosage, administration route, and animal model is essential for obtaining robust and reproducible results.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
Application Notes and Protocols: High-Throughput Screening with SN32976
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent occurrence in various cancers, making it a key target for therapeutic intervention. This compound exhibits preferential activity against the PI3Kα isoform, with an IC50 value of 15.1 nM, and demonstrates selectivity over other PI3K isoforms and mTOR. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel anti-cancer agents and to further characterize the cellular effects of PI3K/mTOR inhibition.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR. In the canonical PI3K/Akt/mTOR pathway, the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell growth, proliferation, survival, and metabolism. One of the key downstream effectors of Akt is mTOR Complex 1 (mTORC1), which is also directly inhibited by this compound.
By inhibiting both PI3K and mTOR, this compound effectively blocks this critical signaling cascade at two key nodes, leading to the inhibition of downstream events such as the phosphorylation of Akt.
Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its active metabolites.
Table 1: Biochemical Activity of this compound and its Metabolites (IC50 values)
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 15.1 ± 4.3 | 461 | 110 | 134 | 194 |
| M8 | 5.8 ± 0.4 | - | - | - | - |
| M9 | 8.2 ± 1.8 | - | - | - | - |
| M17 | 6.2 ± 0.5 | >10,000 | - | - | - |
| Data sourced from: |
Table 2: Cellular Proliferation Activity of this compound (EC50 values)
| Cell Line | Cancer Type | PI3K/PTEN Status | EC50 (nM) |
| NCI-H460 | Lung Cancer | E545K PIK3CA mutant | 18.5 ± 4.7 |
| MCF7 | Breast Cancer | E545K PIK3CA mutant | - |
| HCT116 | Colorectal Cancer | H1047R PIK3CA mutant | - |
| NZM40 | - | H1047R PIK3CA mutant | - |
| U-87 MG | Glioblastoma | PTEN null | - |
| PC3 | Prostate Cancer | PTEN null | - |
| NZM34 | - | PTEN null | 1787 ± 318 |
| FaDu | Pharyngeal Cancer | PIK3CA amplified | - |
| Data sourced from: |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in a high-throughput screening setting. It is recommended to optimize these protocols for specific cell lines and assay formats.
High-Throughput Cell Viability Screening Protocol
This protocol describes a representative method for a high-throughput, cell-based viability assay to screen for compounds that synergize with or modulate the activity of this compound.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., NCI-H460, U-87 MG)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Compound library plates (pre-diluted)
-
384-well clear-bottom, black-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-Buffered Saline (PBS)
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
2. Experimental Workflow:
Figure 2: High-throughput screening experimental workflow for cell viability.
3. Detailed Procedure:
Day 1: Cell Plating
-
Harvest and count cells during their logarithmic growth phase.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 2,000 cells in 40 µL per well for a 384-well plate).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Compound Addition
-
Prepare a dose-response plate of this compound. A common starting point would be to use a concentration around the EC50 of the chosen cell line (e.g., ~20 nM for NCI-H460).
-
Using an automated liquid handler, add a fixed concentration of this compound to the designated wells.
-
Add the library compounds at the desired screening concentration (e.g., 10 µM). Include appropriate controls: vehicle (DMSO) only, this compound only, and a positive control for cell death (e.g., staurosporine).
-
The final volume in each well should be consistent (e.g., 50 µL).
Day 5: Assay Readout
-
Equilibrate the assay plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 25 µL of CellTiter-Glo®).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% viability) and the positive control for cell death (0% viability).
-
Calculate the percentage of cell viability for each well.
-
Identify "hits" based on a pre-defined threshold (e.g., compounds that enhance the cytotoxic effect of this compound by more than 3 standard deviations from the mean of the control).
-
Confirm hits through dose-response experiments to determine their potency and efficacy in combination with this compound.
Western Blot Protocol for pAkt Inhibition
This protocol can be used to confirm the on-target activity of this compound in a lower-throughput format.
1. Materials and Reagents:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
This compound
-
Serum-free medium
-
Growth factor (e.g., insulin or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt (Ser473), anti-pAkt (Thr308), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin) for 15-30 minutes to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE, transfer the proteins to a membrane, and block the membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Conclusion
This compound is a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway and for screening for novel anti-cancer therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust high-throughput screening campaigns and further elucidate the therapeutic potential of targeting this critical pathway.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SN32976
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with preferential activity towards the PI3Kα isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for cancer therapy.[1][4] this compound has demonstrated potent inhibition of cell proliferation across various cancer cell lines by inhibiting the phosphorylation of AKT, a key downstream effector of PI3K.[1][5]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of multiple characteristics of individual cells within a population. This application note provides detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment, focusing on cell cycle progression, apoptosis induction, and DNA damage response. These assays are crucial for understanding the mechanism of action of this compound and evaluating its potential as a therapeutic agent.
Core Concepts: Analyzing Cellular Responses to this compound
Treatment of cancer cells with a PI3K/mTOR inhibitor like this compound is expected to induce several key cellular responses that can be quantitatively measured by flow cytometry:
-
Cell Cycle Arrest: The PI3K/AKT/mTOR pathway is a key promoter of cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G0/G1 phase, preventing cells from entering the S phase (DNA synthesis).[6]
-
Induction of Apoptosis: By blocking pro-survival signals, this compound can trigger programmed cell death, or apoptosis. This can be identified by changes in the cell membrane and DNA fragmentation.[7][8]
-
DNA Damage Response: While this compound is not a direct DNA-damaging agent, its impact on cellular metabolism and proliferation can indirectly lead to cellular stress and a DNA damage response (DDR).[9][10][11] Furthermore, inhibiting the PI3K-related kinases involved in the DDR (such as ATM, ATR, and DNA-PK) can potentiate the effects of DNA-damaging agents.[10][12]
Data Presentation: Quantifying the Effects of this compound
Clear and structured presentation of quantitative data is essential for interpreting the results of flow cytometry experiments. The following tables provide templates for summarizing the data obtained from the protocols described below.
Table 1: Cell Cycle Distribution Analysis
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Cells |
| Vehicle Control | 0 | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 | 1.2 ± 0.3 |
| This compound | 10 | 65.7 ± 2.5 | 18.3 ± 1.2 | 16.0 ± 1.4 | 3.5 ± 0.6 |
| This compound | 50 | 78.9 ± 3.1 | 8.1 ± 0.9 | 13.0 ± 1.1 | 8.7 ± 1.1 |
| This compound | 100 | 85.3 ± 3.5 | 4.2 ± 0.6 | 10.5 ± 0.9 | 15.4 ± 1.8 |
Table 2: Apoptosis Analysis (Annexin V & Propidium Iodide Staining)
| Treatment | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 96.3 ± 1.2 | 2.1 ± 0.4 | 1.1 ± 0.3 | 0.5 ± 0.2 |
| This compound | 10 | 88.5 ± 2.0 | 7.8 ± 0.9 | 2.5 ± 0.5 | 1.2 ± 0.3 |
| This compound | 50 | 75.2 ± 2.8 | 15.4 ± 1.5 | 7.3 ± 0.8 | 2.1 ± 0.4 |
| This compound | 100 | 60.1 ± 3.5 | 25.6 ± 2.1 | 12.2 ± 1.3 | 2.1 ± 0.5 |
Table 3: DNA Damage Response (γH2AX) Analysis
| Treatment | Concentration (nM) | % γH2AX Positive Cells | Mean Fluorescence Intensity of γH2AX |
| Vehicle Control | 0 | 3.2 ± 0.5 | 150 ± 25 |
| This compound | 10 | 5.8 ± 0.8 | 210 ± 35 |
| This compound | 50 | 12.4 ± 1.3 | 350 ± 48 |
| This compound | 100 | 20.1 ± 2.0 | 520 ± 65 |
| Positive Control (e.g., Etoposide) | 10 µM | 85.7 ± 4.2 | 1500 ± 120 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol enables the analysis of cell cycle distribution based on DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Cells of interest (e.g., U-87 MG, NCI-H460)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red). Collect at least 10,000 events per sample. The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may also be visible, indicating apoptotic cells with fragmented DNA.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a viability dye to identify cells that have lost membrane integrity.[7][14][15]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining. Use a dot plot to visualize the Annexin V-FITC fluorescence (e.g., FL1) versus the PI fluorescence (e.g., FL3).
Protocol 3: DNA Damage Response Analysis using Phospho-Histone H2A.X (γH2AX) Staining
Phosphorylation of histone H2A.X at serine 139 (to form γH2AX) is one of the earliest events in the DNA damage response.[16] Flow cytometry can be used to quantify the percentage of cells with DNA damage by detecting intracellular γH2AX.
Materials:
-
Cells of interest
-
This compound
-
Positive control for DNA damage (e.g., Etoposide)
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Anti-phospho-Histone H2A.X (Ser139) antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1. Include a positive control for DNA damage.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes on ice.
-
Antibody Staining: Wash the permeabilized cells with a wash buffer (e.g., PBS with 1% BSA). Resuspend the cells in the wash buffer containing the anti-γH2AX antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with the wash buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS for analysis on a flow cytometer. Use a histogram to visualize the fluorescence of the γH2AX-conjugated antibody.
Visualizations
Signaling Pathway of this compound
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mdpi.com [mdpi.com]
- 10. Combined inhibition of PI3K-related DNA damage response kinases and mTORC1 induces apoptosis in MYC-driven B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Damage - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Application Notes and Protocols for SN32976 Target Engagement Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with preferential activity towards the PI3Kα isoform.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various cancers, making it a key target for therapeutic intervention.[1][4] this compound demonstrates its anti-cancer effects by inhibiting this pathway, leading to a downstream reduction in the phosphorylation of key signaling molecules, most notably Akt (also known as protein kinase B).
The phosphorylation of Akt at serine 473 (pAKT S473) and threonine 308 (pAKT T308) are well-established pharmacodynamic biomarkers of PI3K pathway inhibition.[2][5] Measuring the levels of pAKT in tumor tissue via immunohistochemistry (IHC) provides a robust method to assess the in vivo target engagement of this compound, confirming that the drug is reaching its intended target and exerting its biological effect. These application notes provide a detailed protocol for the detection of pAKT in formalin-fixed, paraffin-embedded (FFPE) tissue sections to evaluate the target engagement of this compound.
Target Engagement Biomarker
The primary biomarker for assessing this compound target engagement is the level of phosphorylated Akt (pAKT). Specifically, a decrease in the staining intensity of pAKT (S473 and/or T308) in tumor tissue following treatment with this compound, as compared to pre-treatment or vehicle-treated controls, indicates successful target engagement.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against PI3K isoforms and mTOR, and its anti-proliferative activity in various cancer cell lines. This data underscores the rationale for using pAKT as a target engagement biomarker.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Target | IC50 (nM) |
| PI3Kα | 15.1 |
| PI3Kβ | 461 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 194 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1][5]
| Cell Line | Cancer Type | PI3K/PTEN Status | EC50 (nM) |
| NCI-H460 | Lung | E545K PIK3CA mutant | 18.5 |
| MCF7 | Breast | E545K PIK3CA mutant | - |
| HCT116 | Colorectal | H1047R PIK3CA mutant | - |
| NZM40 | - | H1047R PIK3CA mutant | - |
| U-87 MG | Glioblastoma | PTEN null | - |
| PC3 | Prostate | PTEN null | - |
| NZM34 | - | PTEN null | 1787 |
| FaDu | Head and Neck | PIK3CA amplified | - |
EC50 values for some cell lines were not explicitly provided in the search results.
Signaling Pathway Diagram
Experimental Workflow
Detailed Experimental Protocols
This protocol is intended for the detection of phosphorylated Akt (S473 or T308) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
-
Primary antibody against pAKT (S473 or T308), validated for IHC
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave or water bath for antigen retrieval
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections through a graded series of ethanol:
-
Two changes of 100% ethanol for 3 minutes each.
-
Two changes of 95% ethanol for 3 minutes each.
-
One change of 70% ethanol for 3 minutes.
-
-
Rinse slides in dH2O for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in dH2O and then in PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Protein Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pAKT antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (brown precipitate) under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in dH2O.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse slides in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation:
-
Scoring: Stained slides should be evaluated by a trained pathologist or scientist. A semi-quantitative scoring method, such as the H-score, can be used. The H-score is calculated by multiplying the percentage of cells at each staining intensity level by the corresponding intensity score (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
H-score = Σ (Percentage of cells at intensity * Intensity score)
-
-
Target Engagement: A statistically significant decrease in the H-score for pAKT staining in the this compound-treated group compared to the control group indicates successful target engagement.
Target Engagement Logic
Controls and Validation
-
Positive Control: Use tissue known to express high levels of pAKT (e.g., specific cancer cell line xenografts with activated PI3K pathway).
-
Negative Control: Omit the primary antibody during the staining protocol to check for non-specific binding of the secondary antibody.
-
Antibody Validation: Ensure the primary antibody has been thoroughly validated for specificity and sensitivity in IHC applications.
By following these detailed protocols and guidelines, researchers can effectively utilize immunohistochemistry to assess the target engagement of this compound in preclinical and clinical studies, providing critical insights into its pharmacodynamic activity.
References
- 1. Immunohistochemical Techniques for Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysy.com [sysy.com]
- 4. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing SN32976 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of SN32976 for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It shows preferential activity towards the PI3Kα isoform.[1][2][3] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting tumor growth and survival, making it a key therapeutic target.[1][4] this compound inhibits this pathway, thereby impeding cell proliferation and survival in cancer cells with aberrant PI3K signaling.[1][5]
Q2: How do I determine the starting concentration of this compound for my experiments?
A2: A good starting point is to review existing literature for EC50 or IC50 values of this compound in cell lines similar to the ones you are using.[6] A biological characterization study of this compound has reported EC50 values for cell proliferation inhibition across a panel of eight cancer cell lines (see Table 1).[1][5] Based on this data, a concentration range of 10 nM to 2000 nM would be a reasonable starting point for most cancer cell lines with dysregulated PI3K signaling.[1][5] It is recommended to perform a dose-response experiment with serial dilutions to determine the optimal concentration for your specific cell line and experimental conditions.[6][7]
Q3: What are some common issues when determining the optimal concentration?
A3: Common issues include:
-
High cytotoxicity: If you observe widespread cell death even at low concentrations, your starting concentration may be too high. Consider using a wider range of dilutions with lower starting points.
-
No observable effect: If you do not see the desired effect even at high concentrations, ensure the drug is properly dissolved and that your cell line has a dysregulated PI3K pathway, which is the target of this compound. The activity of this compound is dependent on the genetic background of the cell lines, such as PTEN null, PIK3CA mutations, or PIK3CA amplification.[1][5]
-
Inconsistent results: This could be due to variations in cell seeding density, incubation time, or drug preparation. Maintaining consistent experimental parameters is crucial.
Q4: What is the recommended solvent for this compound?
A4: While the specific solvent for this compound is not detailed in the provided search results, compounds of this nature are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] It is critical to use a final DMSO concentration in your cell culture media that is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Pipetting errors during drug dilution | Prepare a master mix of each drug concentration to add to replicate wells. Use calibrated pipettes. | |
| EC50 value is significantly different from published data | Different experimental conditions (cell passage number, serum concentration, incubation time) | Standardize your experimental protocol. Ensure your cell line has been recently authenticated. Note that EC50 values can vary between laboratories. |
| Inaccurate cell viability assessment | Use a validated and appropriate cell viability assay for your cell line. Ensure you have appropriate controls (untreated and vehicle). | |
| This compound appears to be inactive | Incorrect drug storage or handling | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line is resistant to PI3K/mTOR inhibition | Confirm the status of the PI3K pathway in your cell line (e.g., PTEN, PIK3CA status). Consider using a positive control compound known to be effective in your cell line. | |
| Insufficient incubation time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.[6] |
Data Presentation
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the 50% effective concentration (EC50) of this compound for inhibiting cell proliferation in a panel of human cancer cell lines with known dysregulation of the PI3K signaling pathway.[1][5]
| Cell Line | Cancer Type | PI3K Pathway Status | EC50 (nM) |
| NCI-H460 | Lung Carcinoma | E545K PIK3CA mutant | 18.5 ± 4.7 |
| HCT116 | Colorectal Carcinoma | H1047R PIK3CA mutant | 44.4 ± 10.2 |
| FaDu | Pharyngeal Carcinoma | PIK3CA amplified | 126 ± 28 |
| MCF7 | Breast Adenocarcinoma | E545K PIK3CA mutant | 163 ± 31 |
| U-87 MG | Glioblastoma | PTEN null | 201 ± 38 |
| PC3 | Prostate Adenocarcinoma | PTEN null | 370 ± 80 |
| NZM40 | Melanoma | H1047R PIK3CA mutant | 1047 ± 187 |
| NZM34 | Melanoma | PTEN null | 1787 ± 318 |
Experimental Protocols
1. Protocol: Determination of EC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell proliferation by 50% (EC50).
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours). This duration should be optimized based on the cell line's doubling time.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.
-
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SN32976 Insolubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing SN32976, ensuring its proper dissolution in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer at neutral pH. Why is this happening?
A1: this compound exhibits pH-dependent solubility. It is highly soluble in acidic conditions (pH 2.0) but has lower solubility at neutral pH (pH 7.4).[1] Precipitation at neutral pH is a common issue if the compound's concentration exceeds its solubility limit in the specific buffer system you are using.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[2] This stock solution can then be serially diluted into your aqueous experimental medium.
Q3: How can I avoid precipitation when diluting my DMSO stock solution into cell culture medium?
A3: To minimize precipitation, it is crucial to ensure rapid and thorough mixing when adding the DMSO stock to your aqueous medium. It is also advisable to not exceed a final DMSO concentration of 0.2% in your cell culture, as higher concentrations can have cytotoxic effects.[3] If precipitation still occurs, consider preparing a more dilute stock solution in DMSO to lower the final compound concentration in the aqueous medium.
Q4: I am preparing this compound for an in vivo study. What is a suitable formulation?
A4: For in vivo studies in animal models, a common formulation involves first dissolving this compound in DMSO and then further diluting it in corn oil. A specific protocol suggests adding 100 μL of a 10.0 mg/mL DMSO stock solution to 900 μL of corn oil to achieve a final concentration of 1 mg/mL.[4] For administration of the hydrochloride or mesylate salts of this compound, a formulation in 5% dextrose in water has also been used.[3]
Q5: Can I dissolve this compound directly in an acidic buffer for my experiment?
A5: Yes, this compound is highly soluble at low pH.[1] If your experimental conditions can tolerate a low pH, dissolving the compound directly in an acidic buffer is a viable option. However, it is important to consider the potential impact of the low pH on your biological system.
Data Presentation: this compound Solubility
The following table summarizes the known solubility data for this compound.
| Solvent/Buffer System | pH | Solubility | Reference |
| 100 mM Potassium Phosphate Buffer with 1 mM MgCl₂ | 2.0 | >100,000 µM | [1] |
| 100 mM Potassium Phosphate Buffer with 1 mM MgCl₂ | 7.4 | Determined by adding compound until no further dissolution | [1] |
| DMSO | N/A | Soluble | [2][4] |
| Corn Oil (with 10% DMSO) | N/A | ≥ 1 mg/mL (1.72 mM) | [4] |
| 5% Dextrose in Water (for salt forms) | N/A | Used for in vivo studies | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium (e.g., DMEM, RPMI-1640) to achieve the final desired concentrations for your experiment.
-
Mixing: Ensure immediate and thorough mixing after each dilution step to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the cells (typically ≤ 0.2%).[3]
Mandatory Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SN32976 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of SN32976, a potent pan-PI3K and mTOR inhibitor with preferential activity towards PI3Kα.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation pan-PI3K (phosphatidylinositol 3-kinase) inhibitor that also targets mTOR (mammalian target of rapamycin).[1][2] It functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][3] this compound shows the greatest activity against the PI3Kα isoform.[1]
Q2: How selective is this compound?
This compound has demonstrated a high degree of selectivity for class I PI3K enzymes and mTOR.[1] In a broad kinase panel of 442 kinases, it showed less off-target activity compared to several first-generation, clinically evaluated pan-PI3K inhibitors.[1][2] This enhanced selectivity is expected to reduce off-target effects and on-target toxicity.[1]
Q3: What are the known off-targets of this compound?
At a concentration of 10 μM, this compound has shown off-target activity against PIK3C2B and PIK3C2G.[1][4] It is crucial for researchers to consider these potential off-targets when designing experiments and interpreting results.
Q4: What are the best practices for minimizing off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific cell line or model system through dose-response studies.
-
Employ appropriate controls: Include positive and negative controls in your assays to validate your results.[5]
-
Validate findings with alternative methods: Confirm key results using complementary techniques, such as genetic knockdown (e.g., siRNA or CRISPR) of the intended target, to ensure the observed phenotype is a direct result of on-target inhibition.[6]
-
Perform kinase profiling: If unexpected results are observed, consider comprehensive kinase profiling to identify potential off-target interactions in your specific experimental context.[5][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: The observed phenotype may be due to the inhibition of unintended kinases. | 1. Confirm On-Target Engagement: Verify the inhibition of the PI3K/AKT pathway by measuring the phosphorylation status of downstream targets like AKT (pAKT Ser473 and Thr308) via Western blot.[4] 2. Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit the target, which can help minimize off-target activity. 3. Use a Rescue Experiment: If possible, introduce a downstream constitutively active mutant to see if it rescues the phenotype, confirming on-pathway effects. 4. Validate with a Structurally Unrelated Inhibitor: Use another PI3K inhibitor with a different chemical scaffold to see if it phenocopies the results. |
| Discrepancy between biochemical and cellular assay results. | Cellular factors: Drug efflux pumps, metabolism of the compound, or the specific cellular context can influence the inhibitor's activity. | 1. Assess Cell Permeability: If not already known for your cell type, determine the intracellular concentration of this compound. 2. Check for Drug Efflux: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound. 3. Evaluate Compound Stability: Assess the stability of this compound in your cell culture media over the course of the experiment. |
| High background or non-specific signal in assays. | Assay conditions: Suboptimal assay parameters can lead to misleading results. | 1. Optimize Assay Parameters: Re-evaluate and optimize parameters such as antibody concentrations, incubation times, and buffer compositions. 2. Include Proper Controls: Ensure the inclusion of no-enzyme, no-substrate, and vehicle-only controls to establish baseline signals. |
Data Presentation
Table 1: Biochemical IC50 Values of this compound Against PI3K Isoforms and mTOR
| Target | This compound IC50 (nM) |
| PI3Kα | 1.9 ± 0.4 |
| PI3Kβ | 16.3 ± 4.2 |
| PI3Kδ | 49.8 ± 12.8 |
| PI3Kγ | 20.7 ± 4.9 |
| mTOR | 14.3 ± 2.9 |
Data summarized from a published study.[1]
Table 2: Cellular EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | PI3K Pathway Status | This compound EC50 (nM) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |
| MCF7 | E545K PIK3CA mutant | 29.8 ± 1.1 |
| HCT116 | H1047R PIK3CA mutant | 38.0 ± 11.2 |
| FaDu | PIK3CA amplified | 129 ± 15 |
| U-87 MG | PTEN null | 134 ± 19 |
| PC3 | PTEN null | 184 ± 26 |
| NZM40 | H1047R PIK3CA mutant | 1083 ± 141 |
| NZM34 | PTEN null | 1787 ± 318 |
Data summarized from a published study.[1][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of pAKT Inhibition
This protocol details the steps to assess the on-target activity of this compound by measuring the phosphorylation of AKT.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U-87 MG or NCI-H460) and allow them to adhere overnight.
-
Serum starve the cells overnight to reduce basal PI3K pathway activation.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 15 minutes to 1 hour).[4]
-
Stimulate the cells with an appropriate growth factor (e.g., 500 nM insulin for 5 minutes) to activate the PI3K pathway.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pAKT (Ser473 and/or Thr308) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize pAKT levels to total AKT levels to determine the extent of inhibition.
-
Protocol 2: Kinase Selectivity Profiling
To identify potential off-targets, a kinase selectivity profiling assay can be performed. This is often conducted as a service by specialized companies.
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration.
-
-
Assay Performance:
-
The compound is screened against a large panel of purified kinases (e.g., >400 kinases) at a fixed ATP concentration (often at or near the Km for each kinase).[7][8]
-
The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated relative to a vehicle control.
-
-
Data Analysis:
-
The results are typically presented as a percentage of kinase activity remaining or percent inhibition.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >70% inhibition).
-
-
Follow-up Studies:
-
For any identified off-target hits, it is crucial to determine the IC50 value through dose-response experiments to understand the potency of the off-target interaction.[7]
-
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SN32976 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with SN32976, a selective PI3K and mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) enzymes and the mammalian target of rapamycin (mTOR).[1] It shows preferential activity towards the PI3Kα isoform.[1] By inhibiting the PI3K/mTOR pathway, this compound blocks downstream signaling, including the phosphorylation of AKT, which is crucial for cell growth, survival, and proliferation.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound is characterized as having a relatively clean kinase profile with less off-target activity compared to many other PI3K inhibitors.[1] However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. Common side effects associated with PI3K inhibitors, which can be due to on-target or off-target effects, include hyperglycemia, rash, and gastrointestinal issues.[3][4][5][6] If you observe a phenotype inconsistent with PI3K/mTOR inhibition, consider performing a broader kinase screen or consulting literature on the off-target effects of similar compounds.
Q3: Can metabolites of this compound affect experimental outcomes?
A3: Yes. The major metabolites of this compound have been shown to be potent PI3K inhibitors themselves, with a similar selectivity for PI3Kα as the parent compound.[1] In in vivo studies or long-term in vitro experiments, the metabolic conversion of this compound could influence the observed efficacy and duration of pathway inhibition.
Troubleshooting Unexpected Results
Issue 1: Higher than Expected IC50/EC50 Values (Reduced Potency)
Possible Cause 1: Cell Line Specific Resistance
-
Explanation: The sensitivity of cancer cell lines to PI3K inhibitors can vary significantly based on their genetic background. While cell lines with PIK3CA mutations or PTEN loss are often sensitive, intrinsic resistance can occur.
-
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the PIK3CA, PTEN, and other relevant pathway gene statuses of your cell line.
-
Consult Comparative Data: Refer to the table below for reported EC50 values of this compound in different cell lines. Your results may be consistent with previously published data for that specific line.
-
Investigate Resistance Mechanisms: Consider the possibility of parallel signaling pathways (e.g., MAPK pathway) being activated in your cell line, which can compensate for PI3K inhibition.
-
Possible Cause 2: Acquired Resistance
-
Explanation: Prolonged exposure to PI3K inhibitors can lead to the development of resistance mechanisms. These can include upregulation of receptor tyrosine kinases (RTKs), activation of bypass signaling pathways, or secondary mutations in the PI3K pathway.[2][7][8][9]
-
Troubleshooting Steps:
-
Perform Time-Course Experiments: Assess the efficacy of this compound at different time points to see if potency decreases over time.
-
Analyze Key Signaling Nodes: Use western blotting to examine the expression and phosphorylation status of proteins in parallel pathways (e.g., p-ERK, p-STAT3) and feedback loops (e.g., IRS-1).[2]
-
Consider Combination Therapies: Based on your findings, you may need to combine this compound with an inhibitor of the identified resistance pathway.
-
Possible Cause 3: Experimental Issues
-
Explanation: Problems with the compound, assay conditions, or cell culture can lead to inaccurate potency measurements.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage and handling of this compound. Confirm its solubility in your culture medium. This compound is highly soluble at low pH but may be less soluble at neutral pH.
-
Assay Conditions: Optimize cell seeding density and incubation times for your specific cell line. Ensure that the assay readout is within the linear range.
-
Serum Effects: Components in fetal bovine serum (FBS) can activate the PI3K pathway and compete with the inhibitor. Consider reducing the serum concentration or using serum-free media for a short period during drug treatment, if appropriate for your cell line.
-
Issue 2: Incomplete Inhibition of pAKT
Possible Cause 1: Insufficient Drug Concentration or Incubation Time
-
Explanation: The concentration of this compound or the duration of treatment may not be sufficient to achieve maximal inhibition of AKT phosphorylation.
-
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Experiments: Treat cells with a range of this compound concentrations and for various durations to determine the optimal conditions for pAKT inhibition. This compound has been shown to inhibit pAKT at concentrations as low as 10 nM in U-87 MG cells.[10]
-
Check for Rebound Activation: In some cases, prolonged inhibition can trigger feedback loops that lead to the reactivation of the pathway. Assess pAKT levels at multiple time points (e.g., 1, 6, 24 hours).
-
Possible Cause 2: Feedback Loop Activation
-
Explanation: Inhibition of mTORC1 by this compound can disrupt a negative feedback loop involving S6K1 and IRS-1, leading to increased signaling from receptor tyrosine kinases (RTKs) and reactivation of PI3K.[2]
-
Troubleshooting Steps:
-
Probe for Feedback Markers: Perform western blotting for p-S6K1, total IRS-1, and phosphorylated RTKs (e.g., p-IGF1R, p-HER3) to look for evidence of feedback activation.
-
Consider Dual Inhibition: Combining this compound with an RTK inhibitor may be necessary to overcome this feedback mechanism.
-
Possible Cause 3: Technical Issues with Western Blotting
-
Explanation: Suboptimal sample preparation, antibody performance, or blotting technique can result in weak or inconsistent pAKT signals.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Validate Antibodies: Use positive and negative controls (e.g., lysates from stimulated and unstimulated cells, or cells treated with a known potent PI3K inhibitor) to validate your pAKT and total AKT antibodies.
-
Optimize Protocol: Refer to the detailed western blot protocol in the "Experimental Protocols" section to ensure all steps are performed correctly.
-
Quantitative Data
Table 1: In Vitro Potency (IC50) of this compound and its Metabolites against PI3K Isoforms and mTOR
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 15.1 ± 4.3 | 459 ± 117 | 110 ± 15 | 133 ± 15 | 194 ± 15 |
| M8 | 5.8 ± 0.4 | 108 ± 4 | 29.4 ± 0.4 | 43.1 ± 3.4 | 37.4 ± 1.8 |
| M9 | 8.2 ± 1.8 | 102 ± 10 | 33.1 ± 1.5 | 50.1 ± 4.2 | 45.6 ± 1.9 |
| M17 | 6.2 ± 0.5 | >1000 | 22.1 ± 0.8 | 30.5 ± 0.9 | 26.3 ± 1.2 |
| Data from a 2017 study characterizing this compound. |
Table 2: Comparative Cell Proliferation Inhibition (EC50) of this compound and Other PI3K Inhibitors
| Cell Line | Genetic Alteration | This compound (nM) | ZSTK474 (nM) | Pictilisib (nM) | Buparlisib (nM) |
| U-87 MG | PTEN null | 116 ± 18 | 200 ± 40 | 258 ± 45 | 400 ± 60 |
| PC3 | PTEN null | 129 ± 24 | 220 ± 30 | 280 ± 50 | 450 ± 70 |
| NZM34 | PTEN null | 1787 ± 318 | >5000 | >5000 | >5000 |
| HCT116 | PIK3CA H1047R | 87 ± 15 | 150 ± 20 | 200 ± 30 | 350 ± 50 |
| NZM40 | PIK3CA H1047R | 118 ± 21 | 250 ± 40 | 300 ± 50 | 500 ± 80 |
| NCI-H460 | PIK3CA E545K | 18.5 ± 4.7 | 50 ± 10 | 80 ± 15 | 150 ± 25 |
| MCF7 | PIK3CA E545K | 49 ± 9 | 100 ± 15 | 150 ± 25 | 250 ± 40 |
| FaDu | PIK3CA amplified | 98 ± 17 | 200 ± 35 | 250 ± 40 | 400 ± 60 |
| Data from a 2017 study characterizing this compound. |
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Cell Viability / Proliferation Assay (MTT-based)
This protocol is adapted for adherent cell lines grown in 96-well plates.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50.
-
Western Blot for pAKT (Ser473) and Total AKT
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with gentle agitation.[11]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for pAKT (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total AKT):
-
(Optional) The membrane can be stripped of the first set of antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe for total AKT following the same immunoblotting steps. This allows for normalization of the pAKT signal to the total amount of AKT protein.
-
References
- 1. mesoscale.com [mesoscale.com]
- 2. broadpharm.com [broadpharm.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. IC50 determination and cell viability assay [bio-protocol.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. genscript.com [genscript.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.3. Determination of IC50 Values [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
- 10. biocompare.com [biocompare.com]
- 11. docs.abcam.com [docs.abcam.com]
Addressing SN32976 Resistance in Cancer Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to SN32976, a potent pan-PI3K and mTOR inhibitor. All information is presented in a clear question-and-answer format, with detailed experimental protocols and quantitative data summarized for ease of reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that also targets the mammalian target of rapamycin (mTOR).[1][2][3][4][5] It shows preferential activity against the PI3Kα isoform.[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumor progression.[6][7] this compound exerts its anti-cancer effects by inhibiting PI3K and mTOR, which leads to a downstream reduction in the phosphorylation of AKT (pAKT), a key signaling node in this pathway.[1][3] This inhibition ultimately hinders cancer cell proliferation.[1][3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to the broader class of PI3K inhibitors is well-studied. It is plausible that similar mechanisms could confer resistance to this compound. These can be broadly categorized as:
-
Genetic Alterations:
-
Secondary Mutations in PIK3CA : The emergence of new mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can alter the drug-binding site and reduce the efficacy of the inhibitor.[8][9][10]
-
Activating Mutations in PIK3CB : In tumors with PTEN loss, acquired activating mutations in PIK3CB (encoding the p110β isoform) can sustain PI3K signaling despite the inhibition of other isoforms.[8][11]
-
Loss or Inactivation of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to pathway hyperactivation and can contribute to resistance, particularly to PI3Kα-specific inhibitors.[8][12]
-
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to PI3K inhibition by upregulating parallel signaling pathways to maintain proliferation and survival. Common bypass pathways include:
-
MAPK/ERK Pathway: Increased signaling through the RAS/RAF/MEK/ERK pathway is a frequent mechanism of resistance.[7]
-
JAK/STAT Pathway: Activation of the JAK/STAT signaling cascade can also compensate for the inhibition of the PI3K pathway.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K pathway can lead to a feedback loop involving the FOXO transcription factors, resulting in the increased expression of various RTKs such as EGFR, HER2, and IGF-1R.[2][13]
-
-
Adaptive Responses and Feedback Loops:
Troubleshooting Guide
Problem: Decreased efficacy of this compound in my cell line model.
This guide provides a systematic approach to investigate and potentially overcome reduced sensitivity to this compound.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
Experiment: Dose-Response Curve and IC50 Determination
Protocol:
-
Cell Seeding: Plate the parental (sensitive) and suspected resistant cancer cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. A typical concentration range could be from 0.01 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth). A significant increase in the IC50 value for the resistant cell line compared to the parental line confirms resistance.
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example Cell Line A | 25 | 500 | 20 |
| Your Cell Line | Enter Value | Enter Value | Calculate |
Step 2: Investigate the PI3K Pathway Activity
Experiment: Western Blot Analysis of Key PI3K Pathway Proteins
Protocol:
-
Cell Treatment: Treat both parental and resistant cells with this compound at a concentration around the IC50 of the parental line for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key pathway components. Recommended antibodies include:
-
Phospho-AKT (Ser473 and Thr308)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (a downstream effector of mTOR)
-
Total S6 Ribosomal Protein
-
PTEN
-
β-actin (as a loading control)
-
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the band intensities to assess the levels of protein phosphorylation.
Expected Outcome: In resistant cells, you may observe a sustained or reactivated phosphorylation of AKT and/or S6 despite treatment with this compound, suggesting pathway reactivation.
Step 3: Explore Potential Resistance Mechanisms
Based on the findings from Step 2, you can now investigate specific resistance mechanisms.
A. If PI3K Pathway is Reactivated:
-
Hypothesis: Secondary mutations in PIK3CA or other pathway components.
-
Experiment: DNA Sequencing of key genes in the PI3K pathway (PIK3CA, PIK3CB, PTEN, AKT1).
-
Hypothesis: Upregulation of alternative PI3K isoforms.
-
Experiment: qRT-PCR or Western blot for p110β (encoded by PIK3CB).
B. If PI3K Pathway Remains Inhibited but Cells are Resistant:
-
Hypothesis: Activation of compensatory signaling pathways.
-
Experiment: Western Blot Analysis for key proteins in parallel pathways:
-
Phospho-ERK, Total ERK (MAPK pathway)
-
Phospho-STAT3, Total STAT3 (JAK/STAT pathway)
-
Phospho-EGFR, Total EGFR (RTK signaling)
-
Step 4: Strategies to Overcome Resistance
Based on the identified resistance mechanism, a rational combination therapy can be designed.
Data Presentation: Potential Combination Strategies
| Identified Resistance Mechanism | Proposed Combination Therapy | Rationale |
| Reactivation of MAPK Pathway | This compound + MEK Inhibitor (e.g., Trametinib) | Dual blockade of parallel growth signaling pathways. |
| Upregulation of EGFR Signaling | This compound + EGFR Inhibitor (e.g., Gefitinib) | To block the compensatory RTK activation. |
| CDK4/6 Activation | This compound + CDK4/6 Inhibitor (e.g., Palbociclib) | To target cell cycle progression driven by resistance. |
| Dependence on p110β Isoform | This compound + p110β-selective Inhibitor | To achieve a more complete shutdown of the PI3K pathway. |
Experiment: Synergy Analysis of Combination Therapy
Protocol:
-
Treatment: Treat the resistant cells with this compound and the selected combination agent, both alone and in combination, across a range of concentrations.
-
Viability Assay: Perform a cell viability assay as described in Step 1.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Visualizations
Below are diagrams illustrating key concepts related to this compound action and resistance.
Caption: Mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: Overview of potential resistance mechanisms to this compound and the primary strategy to overcome them.
Caption: A streamlined workflow for troubleshooting this compound resistance in cancer cells.
References
- 1. combination-therapy-approach-to-overcome-the-resistance-to-pi3k-pathway-inhibitors-in-gynecological-cancers - Ask this paper | Bohrium [bohrium.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of SN32976
Welcome to the technical support center for SN32976, a novel pan-PI3K inhibitor with preferential activity for PI3Kα. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical research and to offer solutions for potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor, blocking the catalytic activity of these enzymes and thereby inhibiting the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Q2: How does the selectivity profile of this compound contribute to its therapeutic window?
A2: this compound displays preferential activity for the PI3Kα isoform and notably spares the PI3Kδ isoform compared to other pan-PI3K inhibitors.[1][2][3] Inhibition of PI3Kδ is associated with toxicities such as autoimmune effects and severe hepatotoxicity.[3] By sparing PI3Kδ, this compound is expected to have a wider therapeutic window with reduced on-target toxicities.[3]
Q3: What are the common toxicities associated with pan-PI3K inhibitors that I should monitor for in my in vivo studies?
A3: Pan-PI3K inhibitors are known to cause a range of on-target toxicities due to the central role of the PI3K pathway in normal physiology.[4][5][6][7][8] Common adverse effects to monitor in animal models include:
-
Hyperglycemia: Inhibition of PI3Kα can impair insulin signaling.[4][5][7]
-
Rash and skin toxicities: The PI3K/AKT pathway is important for keratinocyte differentiation.[5]
-
Gastrointestinal issues: Diarrhea and colitis can occur, particularly with inhibitors that also target PI3Kδ.[4][5]
-
Hepatotoxicity: Elevated liver enzymes have been observed with some pan-PI3K inhibitors.[4]
-
Immunosuppression: Inhibition of PI3Kδ and PI3Kγ can affect immune cell function.[9]
Q4: How can I potentially improve the therapeutic window of this compound in my experimental models?
A4: Several strategies can be explored to enhance the therapeutic window of kinase inhibitors like this compound:
-
Combination Therapies: Combining this compound with other targeted agents (e.g., MAPK inhibitors) or chemotherapy can allow for lower, less toxic doses of each agent while achieving synergistic anti-tumor effects.[10][11]
-
Intermittent Dosing Schedules: Instead of continuous daily dosing, intermittent schedules (e.g., 3 days on, 4 days off) may allow for recovery of normal tissues and reduce cumulative toxicity.[7][8]
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its pharmacokinetic profile, enhance tumor-specific delivery, and reduce systemic exposure and toxicity.[12][13]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in EC50 values for cell proliferation assays (e.g., MTT, CellTiter-Glo). | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Fluctuation in incubation times.4. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension and use a multichannel pipette for seeding.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Standardize all incubation periods precisely.4. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak pAKT inhibition observed by Western blot after this compound treatment. | 1. Insufficient drug concentration or treatment time.2. Low basal PI3K pathway activity in the selected cell line.3. Suboptimal sample preparation (protein degradation or dephosphorylation).4. Issues with antibody quality or blotting procedure. | 1. Perform a dose-response and time-course experiment to determine optimal conditions (e.g., 10 nM - 1 µM for 1-4 hours).[14]2. Use a cell line with known PI3K pathway dysregulation (e.g., PTEN null or PIK3CA mutant).[15] Stimulate serum-starved cells with a growth factor (e.g., insulin) to induce pAKT expression.[14]3. Lyse cells in buffer containing phosphatase and protease inhibitors and keep samples on ice.[16]4. Use a validated pAKT antibody and ensure proper blocking (e.g., 5% BSA in TBST for phospho-antibodies).[16][17] Run a positive control with a known activator of the PI3K pathway. |
| This compound appears less potent than expected compared to published data. | 1. Drug degradation due to improper storage.2. Cell line identity or passage number drift.3. Differences in assay conditions (e.g., serum concentration in media). | 1. Store this compound stock solutions at -80°C and minimize freeze-thaw cycles. Protect from light.2. Authenticate cell lines using short tandem repeat (STR) profiling. Use cells at a consistent and low passage number.3. Serum contains growth factors that activate the PI3K pathway and can compete with the inhibitor. Standardize serum concentration or use serum-free conditions for specific assays. |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant weight loss (>15%) or signs of toxicity in animal models. | 1. Dose is too high for the specific animal strain or model.2. Issues with vehicle formulation leading to poor tolerability.3. Frequent dosing schedule does not allow for recovery. | 1. Perform a maximum tolerated dose (MTD) study to determine the optimal dose. Start with a lower dose and escalate.2. Ensure the vehicle is well-tolerated. If using a suspension, ensure it is homogenous to prevent inconsistent dosing.3. Consider an intermittent dosing schedule (e.g., once daily for 5 days followed by 2 days off). |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., oral gavage).2. Variation in initial tumor size at the start of treatment.3. Heterogeneity of the tumor model (especially with patient-derived xenografts). | 1. Ensure all personnel are proficient in the administration technique (e.g., oral gavage) to ensure consistent delivery to the stomach.[18]2. Randomize animals into treatment groups only when tumors have reached a specific, uniform size range.[19]3. Increase the number of animals per group to improve statistical power. |
| Lack of tumor growth inhibition despite observing target engagement (pAKT reduction) in tumor tissue. | 1. Adaptive resistance mechanisms are activated in the tumor.2. The tumor model is not primarily dependent on the PI3K/mTOR pathway for survival.3. Insufficient drug exposure at the tumor site over time. | 1. Investigate feedback activation of other signaling pathways (e.g., MAPK pathway). Consider combination therapy.[10]2. Confirm the genetic drivers of the tumor model. Select models with known PIK3CA mutations or PTEN loss for higher sensitivity.3. Perform pharmacokinetic analysis to correlate plasma and tumor drug concentrations with the pharmacodynamic response. |
Data Summary Tables
Table 1: In Vitro Potency of this compound Against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 3.8 |
| PI3Kβ | 16 |
| PI3Kγ | 23 |
| PI3Kδ | 45 |
| mTOR | 17 |
Source: Adapted from the biological characterization of this compound. Data represents the concentration of the drug required to inhibit 50% of the enzyme's activity in biochemical assays.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | PI3K Pathway Alteration | EC50 (nM) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |
| U-87 MG | PTEN null | 110 ± 11 |
| HCT116 | H1047R PIK3CA mutant | 111 ± 13 |
| MCF7 | E545K PIK3CA mutant | 117 ± 15 |
| FaDu | PIK3CA amplified | 129 ± 18 |
| PC3 | PTEN null | 136 ± 19 |
| NZM40 | H1047R PIK3CA mutant | 275 ± 60 |
| NZM34 | PTEN null | 1787 ± 318 |
Source: Adapted from the biological characterization of this compound.[15] EC50 values represent the concentration of the drug that inhibits cell proliferation by 50%.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the metabolic activity of adherent cancer cells as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 72 hours.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of serum-free medium and 10 µL of MTT stock solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Plot the percentage of cell viability relative to the vehicle-treated control against the log of this compound concentration to determine the EC50 value.
Protocol 2: Western Blot for Phospho-AKT (Ser473)
This protocol describes the detection of phosphorylated AKT at Ser473, a key downstream marker of PI3K pathway activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. When they reach 70-80% confluency, serum starve overnight. Treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). For a positive control, stimulate untreated, serum-starved cells with insulin (500 nM) for 5-10 minutes before lysis.[14]
-
Protein Quantification: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with the primary anti-pAKT antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[17]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.[17]
-
Signal Visualization: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total AKT.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound administered by oral gavage in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Tumor cells for implantation
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for mice)[20]
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million tumor cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth 2-3 times per week using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[19]
-
Drug Administration: Prepare the this compound formulation. Administer the drug or vehicle control daily via oral gavage at the predetermined dose. The maximum volume for oral gavage in mice is typically 10 mL/kg.[20][18]
-
Monitoring: Monitor tumor volume and body weight 2-3 times weekly. Observe the animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize animals if body weight loss exceeds 20% or if tumors become ulcerated.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the this compound-treated groups compared to the vehicle control group.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. oncotarget.com [oncotarget.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors - Advances in pulmonary drug delivery [ebrary.net]
- 10. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
SN32976 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SN32976. The information is based on the biological characterization of this compound as a selective inhibitor of PI3K and mTOR.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent pan-PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin) inhibitor.[1][2][3] It shows preferential activity towards the PI3Kα isoform.[1][2][3] By inhibiting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer, this compound can block crucial cellular processes that promote tumor growth and survival, such as cell growth, proliferation, and metabolism.[1][]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent inhibition of cell proliferation in a variety of cancer cell lines with dysregulated PI3K signaling.[1][5] These include cell lines with PTEN null mutations (U-87 MG, PC3, NZM34), PIK3CA H1047R mutations (HCT116, NZM40), PIK3CA E545K mutations (NCI-H460, MCF7), and PIK3CA amplification (FaDu).[1][5]
Q3: What are the known off-target effects of this compound?
This compound exhibits a high level of kinase selectivity.[1] At a concentration of 10 μM, off-target activity was primarily observed against PIK3C2B and PIK3C2G.[1][5] Compared to other pan-PI3K inhibitors, this compound shows fewer off-target effects, suggesting a cleaner kinase profile which may lead to reduced on-target toxicity.[1]
Q4: What are the solubility properties of this compound?
This compound is highly soluble at a low pH.[1] For experimental use, it has been formulated in 5% dextrose in water for in vivo studies.[1] For in vitro assays, the specific solvent and concentration should be optimized based on the experimental conditions.
Troubleshooting Guides
Issue 1: High variability in cell proliferation assay (EC50) results.
Possible Cause 1: Cell Line Health and Passage Number
-
Recommendation: Ensure cells are in the logarithmic growth phase and are used within a consistent and low passage number range.[6] Different cell lines can exhibit varying sensitivity to this compound, and this sensitivity can change with prolonged culturing.[1][5]
Possible Cause 2: Inconsistent Seeding Density
-
Recommendation: Use a precise and consistent cell seeding density for all experiments.[6] Over- or under-confluent cells can respond differently to treatment.
Possible Cause 3: Variation in Drug Preparation and Storage
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution under recommended conditions to prevent degradation.
Possible Cause 4: Differences in Serum Starvation and Stimulation
-
Recommendation: For experiments involving the assessment of pAKT levels, consistent serum starvation and stimulation protocols are critical. The original characterization of this compound involved overnight serum starvation followed by stimulation with insulin.[1][5]
Issue 2: Low or no inhibition of pAKT expression.
Possible Cause 1: Insufficient Drug Concentration or Incubation Time
-
Recommendation: this compound has been shown to inhibit pAKT expression at concentrations as low as 10 nM with a 1-hour treatment.[1][5] Create a dose-response curve with a range of concentrations and consider optimizing the incubation time for your specific cell line.
Possible Cause 2: Cell Line Insensitivity
-
Recommendation: Confirm that your cell line has a dysregulated PI3K pathway (e.g., PTEN null, PIK3CA mutation).[1][5] The efficacy of this compound is dependent on the activation of this pathway.
Possible Cause 3: Suboptimal Assay Conditions
-
Recommendation: Ensure proper antibody validation and optimization for Western blotting or other immunoassays used to detect pAKT. Follow a standardized protocol for cell lysis and protein quantification.
Issue 3: Poor cell permeability or uptake of this compound.
Possible Cause 1: Intrinsic Properties of the Compound
-
Background: While specific cell permeability data for this compound is not detailed in the primary literature, compounds with high molecular weight can sometimes exhibit poor permeability.[7][8]
-
Recommendation: If poor uptake is suspected, consider using permeabilization agents in your experimental protocol, though this may not be suitable for all assay types. For in vivo studies, formulation optimization may be required.
Data Presentation
Table 1: In Vitro Potency of this compound Against PI3K Isoforms and mTOR
| Target | IC50 (nM)[1] |
| PI3Kα | 15.1 ± 4.3 |
| PI3Kβ | 453 ± 15 |
| PI3Kγ | 111 ± 13 |
| PI3Kδ | 134 ± 19 |
| mTOR | 196 ± 47 |
Table 2: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | PI3K Pathway Status | EC50 (nM)[1][5] |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |
| HCT116 | H1047R PIK3CA mutant | 37.0 ± 8.0 |
| FaDu | PIK3CA amplified | 50.8 ± 12.0 |
| MCF7 | E545K PIK3CA mutant | 88.0 ± 15.0 |
| U-87 MG | PTEN null | 114 ± 18 |
| PC3 | PTEN null | 137 ± 25 |
| NZM40 | H1047R PIK3CA mutant | 733 ± 132 |
| NZM34 | PTEN null | 1787 ± 318 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of pAKT Expression
-
Cell Culture and Plating: Culture U-87 MG or NCI-H460 cells in appropriate media.[1][5] Seed cells in multi-well plates and allow them to adhere.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate overnight.[1][5]
-
Drug Treatment: Treat the serum-starved cells with various concentrations of this compound for 1 hour.[1][5]
-
Insulin Stimulation: Stimulate the cells with 500 nM insulin for 5 minutes.[1][5]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify protein concentrations, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pAKT (Thr308 and Ser473) and total AKT.[1][5]
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.[6]
-
Drug Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or MTT.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Workflow for in vitro analysis of pAKT inhibition by this compound.
Caption: Troubleshooting logic for addressing variability in EC50 measurements.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting SN32976 treatment duration for optimal effect
Welcome to the technical support center for SN32976, a potent and selective pan-PI3K and mTOR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a particular focus on adjusting treatment duration for optimal effect.
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Suboptimal inhibition of cell proliferation. | Treatment duration is too short. | The effect of this compound on cell proliferation is dependent on the cell line and experimental conditions. Consider a time-course experiment to determine the optimal treatment duration. For example, in U-87 MG and NCI-H460 cells, inhibition of pAKT, a downstream marker of PI3K activity, can be observed as early as 15 minutes and is sustained for up to 24 hours in vivo.[1][2] However, the impact on cell proliferation may require longer incubation times. |
| Variability in experimental results. | Inconsistent drug concentration or cell density. | Ensure accurate and consistent preparation of this compound solutions. Use a consistent cell seeding density for all experiments, as this can influence the effective drug concentration per cell. |
| Unexpected off-target effects. | High drug concentration or prolonged treatment. | While this compound is highly selective, very high concentrations or excessively long treatment durations may lead to off-target effects.[1] Refer to the EC50 values for your specific cell line and consider performing a dose-response experiment to identify the optimal concentration. If prolonged treatment is necessary, monitor for cellular stress or changes in morphology. |
| Drug precipitation in media. | Poor solubility. | This compound is highly soluble at low pH.[1] Ensure the vehicle used for dissolution is appropriate. For in vivo studies, this compound has been successfully formulated in 5% dextrose in water.[1] |
| No effect on pAKT levels. | Incorrect timing of sample collection or technical issue with Western blot. | For initial characterization, assess pAKT levels at early time points (e.g., 15-60 minutes) post-treatment.[1][2] Ensure the integrity of your Western blot protocol, including antibody quality and detection methods. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel pan-PI3K inhibitor that also targets mTOR. It has preferential activity towards the PI3Kα isoform.[1][3][4] By inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, this compound can block crucial cellular processes such as growth, survival, and proliferation.[1][]
Q2: How do I determine the optimal treatment duration for my cell line?
A2: The optimal treatment duration for this compound depends on the specific cell line and the biological endpoint being measured (e.g., inhibition of signaling, cell cycle arrest, apoptosis). We recommend performing a time-course experiment. Start with a fixed, effective concentration of this compound (based on EC50 values) and measure your desired outcome at various time points (e.g., 1, 6, 12, 24, 48, and 72 hours). For example, in U-87 MG cells, inhibition of pAKT expression was observed at 1 hour, while in vivo studies showed pAKT inhibition for up to 24 hours.[1]
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration of this compound varies between cell lines. For example, the EC50 values for inhibiting cell proliferation range from 18.5 ± 4.7 nM in NCI-H460 cells to 1787 ± 318 nM in NZM34 cells.[1][2] It is advisable to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How does the in vivo treatment duration and dosage of this compound correlate with its effect?
A4: In vivo studies using mouse xenograft models have shown that daily administration of this compound at doses up to 100 mg/kg can effectively inhibit tumor growth.[1] Pharmacodynamic studies in mice with U-87 MG tumors demonstrated that a single dose of 100 mg/kg this compound inhibited pAKT expression for up to 24 hours.[1] The duration of the anti-tumor effect is also influenced by the presence of active metabolites, which can prolong the activity of this compound.[1]
Experimental Protocols
Cell Viability Assay (Example using a Resazurin-based assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Western Blot for pAKT Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the specified durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pAKT (Ser473 or Thr308) and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pAKT signal to the total AKT signal.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
SN32976 Combination Therapy Protocol Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing preclinical combination therapy protocols involving SN32976. This compound is a novel pan-PI3K inhibitor with preferential activity towards PI3Kα and mTOR.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) enzymes and the mammalian target of rapamycin (mTOR).[3][4] It shows preferential activity for the PI3Kα isoform.[1][2][3] By inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, this compound can block tumor cell growth and survival.[1][2]
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be kept at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[4] The compound is highly soluble at low pH.[1]
3. What are some potential synergistic combination therapies with this compound?
While specific combination studies for this compound are not yet widely published, based on the mechanism of action of pan-PI3K inhibitors, promising combination strategies include:
-
MEK Inhibitors: In cancers with RAS pathway mutations, dual blockade of the PI3K and RAS/RAF/MEK/ERK pathways can be synergistic.[2][5]
-
BRAF Inhibitors: In BRAF-mutant melanomas, combining a PI3K inhibitor with a BRAF or MEK inhibitor can enhance anti-tumor activity.[6]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: In tumors where RTKs activate the PI3K pathway, a combination with RTK inhibitors may be beneficial.[2]
-
Hormonal Therapies: In hormone receptor-positive breast cancers, combining PI3K inhibitors with anti-estrogen therapies has shown promise.[2]
-
mTOR Inhibitors: Although this compound already inhibits mTOR, combination with other mTORC1/2 inhibitors could provide a more complete pathway blockade.[5]
4. In which cancer cell lines has this compound shown potent activity as a single agent?
This compound has demonstrated potent inhibition of cell proliferation in various cancer cell lines with dysregulated PI3K signaling, including those with PTEN null, PIK3CA H1047R mutant, and PIK3CA E545K mutant statuses.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro IC50 Values of this compound for PI3K Isoforms and mTOR [4]
| Target | IC50 (nM) |
| PI3Kα | 15.1 |
| PI3Kβ | 461 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 194 |
Table 2: In Vitro EC50 Values of this compound in Various Cancer Cell Lines [1]
| Cell Line | PI3K Pathway Status | EC50 (nM) |
| NCI-H460 | PIK3CA E545K mutant | 18.5 ± 4.7 |
| MCF7 | PIK3CA E545K mutant | Not specified |
| HCT116 | PIK3CA H1047R mutant | Not specified |
| NZM40 | PIK3CA H1047R mutant | Not specified |
| U-87 MG | PTEN null | Not specified |
| PC3 | PTEN null | Not specified |
| NZM34 | PTEN null | 1787 ± 318 |
| FaDu | PIK3CA amplified | Not specified |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the treatment period. The optimal density will vary by cell line and should be determined empirically.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound alone and in combination with the partner drug. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 48-72 hours.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine EC50 values and assess for synergy using methods such as the Bliss independence model or Chou-Talalay method.
Western Blotting for PI3K Pathway Inhibition
-
Cell Lysis: Plate and treat cells with this compound as for the viability assay. At the desired time point (e.g., 1-2 hours for signaling pathway analysis), wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473 and Thr308), total AKT, p-S6, and total S6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NSG mice).[7][8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and this compound in combination).
-
Drug Administration: Administer this compound and the combination agent via the appropriate route (e.g., oral gavage) and schedule. For example, this compound has been administered daily in preclinical studies.[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT).
Troubleshooting Guides
Table 3: Troubleshooting Inconsistent Cell Viability Assay Results
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding, edge effects in the plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
| Drug precipitation | Poor solubility of this compound or the combination drug in the culture medium. | Prepare fresh drug dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is low and consistent across all wells. |
| Unexpected cytotoxicity in controls | Vehicle (e.g., DMSO) concentration is too high. | Keep the final vehicle concentration below 0.5% and ensure it is the same in all wells. |
Table 4: Troubleshooting Western Blotting for PI3K Pathway Proteins
| Issue | Potential Cause | Suggested Solution |
| No or weak p-AKT signal | Low basal pathway activity. Insufficient protein loading. Phosphatase activity. | Stimulate cells with a growth factor (e.g., insulin) after serum starvation to induce pathway activation. Increase the amount of protein loaded. Always use phosphatase inhibitors in the lysis buffer.[9] |
| High background | Insufficient blocking. Primary antibody concentration too high. | Block with 5% BSA instead of milk, as milk contains phosphoproteins that can cause background with phospho-specific antibodies.[9] Optimize the primary antibody concentration. |
| Multiple bands | Protein degradation. Post-translational modifications. | Use fresh lysates and always include protease inhibitors.[10] Consult literature to see if multiple isoforms or modifications of your target protein are expected.[10] |
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound combination therapy.
Caption: Logical diagram for troubleshooting common experimental issues.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth [frontiersin.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Battle in Glioblastoma Models: SN32976 vs. ZSTK474
A Comprehensive Comparison of Two Potent PI3K Pathway Inhibitors
For researchers and drug development professionals navigating the complex landscape of glioblastoma therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical target. Two prominent inhibitors, SN32976 and ZSTK474, have demonstrated significant anti-tumor activity in preclinical glioblastoma models. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to inform strategic research and development decisions.
At a Glance: Key Differences and Performance Summary
This compound and ZSTK474 are both potent inhibitors of the PI3K pathway, a signaling cascade frequently dysregulated in glioblastoma, promoting tumor growth and survival. While both compounds exhibit robust anti-cancer properties, they display distinct biochemical profiles and varying efficacy in preclinical models. This compound, a novel pan-PI3K inhibitor, shows a preferential activity towards the PI3Kα isoform and also targets mTOR.[1][2][3] ZSTK474 is a well-established pan-class I PI3K inhibitor.[1]
A key comparative study reveals that while both inhibitors potently suppress PI3K signaling and cell proliferation, this compound demonstrates superior or comparable efficacy in in-vivo glioblastoma models when compared to ZSTK474 at well-tolerated doses.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative preclinical studies.
Table 1: Biochemical Potency (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of this compound and ZSTK474 against Class I PI3K isoforms and mTOR. Lower values indicate greater potency.
| Target | This compound (nM) | ZSTK474 (nM) |
| PI3Kα | 15.1 ± 4.3 | 37 |
| PI3Kβ | 461 ± 195 | 370 |
| PI3Kγ | 110 ± 41 | 18 |
| PI3Kδ | 134 ± 20 | 36 |
| mTOR | 194 ± 55 | 160 |
Data sourced from Rewcastle et al., 2017.[1]
Table 2: In Vitro Glioblastoma Cell Proliferation (EC50, nM)
This table shows the half-maximal effective concentration (EC50) of each inhibitor in reducing the proliferation of the U-87 MG human glioblastoma cell line.
| Cell Line | This compound (nM) | ZSTK474 (nM) |
| U-87 MG | 22.9 ± 5.6 | 133 ± 15 |
Data sourced from Rewcastle et al., 2017.[1]
Table 3: In Vivo Anti-Tumor Efficacy in U-87 MG Xenograft Model
This table summarizes the in vivo anti-tumor activity of this compound and ZSTK474 in a U-87 MG glioblastoma subcutaneous xenograft mouse model.
| Compound | Dosing | Tumor Growth Inhibition |
| This compound | 75 mg/kg, daily oral gavage | Inhibited tumor growth to a greater extent than dactolisib and ZSTK474 and with similar efficacy to pictilisib and omipalisib.[1] |
| ZSTK474 | 100 mg/kg, daily oral gavage | Showed anti-tumor efficacy with improved survival against U87 orthotopic gliomas, although the effect was less pronounced than this compound in a direct comparison study.[1][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by this compound and ZSTK474.
Caption: A typical preclinical experimental workflow for comparing PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of this compound and ZSTK474.
Biochemical Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms and mTOR.
-
Methodology:
-
Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR were used.
-
Kinase activity was measured using a homogenous time-resolved fluorescence (HTRF) assay.
-
Inhibitors were serially diluted and incubated with the respective enzymes and their substrates.
-
The reaction was initiated by the addition of ATP.
-
The fluorescence signal, proportional to kinase activity, was measured.
-
IC50 values were calculated from dose-response curves.
-
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
-
Objective: To assess the effect of the inhibitors on the proliferation of glioblastoma cells.
-
Methodology:
-
Cell Seeding: U-87 MG cells were seeded into 96-well plates at a density of approximately 2,000 cells per well and allowed to attach overnight.[5]
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or ZSTK474 for 72-96 hours.[5]
-
Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for at least 1 hour at 4°C.[5][6]
-
Staining: The fixed cells were washed and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.[5][6]
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.[6]
-
Absorbance Reading: The optical density was measured at 510 nm using a microplate reader.[7]
-
EC50 Calculation: The half-maximal effective concentration (EC50) was determined from the dose-response curves.
-
pAKT Inhibition Assay (Western Blot)
-
Objective: To measure the inhibition of AKT phosphorylation, a downstream marker of PI3K activity.
-
Methodology:
-
Cell Treatment: U-87 MG cells were serum-starved overnight and then treated with various concentrations of this compound or ZSTK474 for a specified period (e.g., 15 minutes to 1 hour).[1] Cells were then stimulated with insulin (e.g., 500 nM for 5 minutes) to induce AKT phosphorylation.[1]
-
Protein Extraction: Cells were lysed, and total protein concentration was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against phosphorylated AKT (pAKT, Ser473 and/or Thr308) and total AKT. A loading control antibody (e.g., β-actin) was also used.
-
Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) system.
-
Analysis: The band intensities were quantified to determine the ratio of pAKT to total AKT.
-
In Vivo U-87 MG Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.[8]
-
Tumor Implantation: U-87 MG cells (e.g., 1 x 10^6 cells) were injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., ~100-150 mm³).[2][8] Mice were then randomized into treatment and control groups.
-
Drug Administration: this compound (e.g., 75 mg/kg) and ZSTK474 (e.g., 100 mg/kg) were administered orally once daily.[1] The vehicle control group received the formulation without the drug.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.[2][8]
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the control group. Body weight was also monitored as an indicator of toxicity.[1]
-
Conclusion
Both this compound and ZSTK474 are effective inhibitors of the PI3K pathway with demonstrated activity in glioblastoma models. The available data suggests that this compound exhibits a more favorable profile in terms of PI3Kα selectivity and in vivo efficacy in the U-87 MG glioblastoma model when compared directly to ZSTK474.[1] For researchers in the field, this compound may represent a promising next-generation candidate for further investigation. However, the extensive characterization of ZSTK474 and its known ability to penetrate the blood-brain barrier make it a valuable tool and benchmark for ongoing glioblastoma research.[4] The choice between these inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the experimental model being utilized. This guide provides a foundational dataset to aid in that critical decision-making process.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. meliordiscovery.com [meliordiscovery.com]
A Head-to-Head Comparison of SN32976 and Other Pan-PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel pan-PI3K inhibitor SN32976 against other established pan-PI3K inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in cancer research and drug development.
Introduction to this compound: A Novel Pan-PI3K Inhibitor
This compound is a novel, potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR).[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in cancer, promoting tumor growth and survival, making it a key target for therapeutic intervention.[1][2][3] this compound is characterized by its preferential activity against the PI3Kα isoform and a more favorable kinase selectivity profile compared to first-generation pan-PI3K inhibitors.[1][2][3] This guide provides a comparative analysis of this compound against five clinically evaluated pan-PI3K inhibitors: Buparlisib, Dactolisib, Pictilisib, Omipalisib, and ZSTK474.
Data Presentation
Biochemical Potency: In Vitro Kinase Inhibition
This compound demonstrates potent inhibition of all Class I PI3K isoforms and mTOR. Notably, it exhibits a preferential activity for PI3Kα, with a 7.3-fold, 8.9-fold, 13-fold, and 30-fold selectivity over PI3Kγ, PI3Kδ, mTOR, and PI3Kβ, respectively.[1] In contrast, other pan-PI3K inhibitors generally show less than 2-fold selectivity for PI3Kα over the other isoforms.[1] Omipalisib is the most potent inhibitor across all isoforms, while Dactolisib shows enhanced activity against mTOR.[1]
| Inhibitor | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| This compound | 15.1 | 461 | 110 | 134 | 194 |
| Buparlisib | 52 | 166 | 116 | 262 | - |
| Dactolisib | 4 | 75 | 5 | 7 | 6 |
| Pictilisib | 3 | 33 | 75 | 3 | - |
| Omipalisib | 0.019 | 0.13 | 0.06 | 0.024 | 0.18 |
| ZSTK474 | 37 | - | - | - | - |
Table 1: Biochemical IC₅₀ values for pan-PI3K inhibitors against Class I PI3K isoforms and mTOR.[1][4][5][6][7][8]
Cellular Activity: Inhibition of Cancer Cell Proliferation
This compound effectively inhibits cell proliferation at nanomolar concentrations across a panel of cancer cell lines with various PI3K pathway alterations (PTEN null, PIK3CA mutant, and PIK3CA amplified).[1][9] Its potency is comparable to or greater than ZSTK474, Pictilisib, and Buparlisib in these cell lines.[1] Dactolisib and Omipalisib generally exhibit higher potency in cellular proliferation assays, which is likely attributable to their stronger mTOR inhibition.[1][9]
| Inhibitor | U-87 MG (PTEN null) EC₅₀ (nM) | NCI-H460 (PIK3CA E545K) EC₅₀ (nM) | HCT116 (PIK3CA H1047R) EC₅₀ (nM) |
| This compound | 112 | 18.5 | 60 |
| Buparlisib | 410 | 170 | 250 |
| Dactolisib | 11 | 4 | 8 |
| Pictilisib | 140 | 38 | 95 |
| Omipalisib | 1.5 | 0.8 | 1.2 |
| ZSTK474 | 280 | 150 | 320 |
Table 2: Cellular EC₅₀ values for pan-PI3K inhibitors in various cancer cell lines.[1][9]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In preclinical xenograft models of human cancers, this compound demonstrates robust anti-tumor activity.[1] At well-tolerated doses, this compound inhibits tumor growth to a similar or greater extent than Dactolisib and ZSTK474, and with comparable efficacy to Pictilisib and Omipalisib.[1]
| Inhibitor | Xenograft Model | Dose | Tumor Growth Inhibition (%) |
| This compound | U-87 MG | 75 mg/kg | ~60% |
| NCI-H460 | 75 mg/kg | ~70% | |
| HCT116 | 75 mg/kg | ~55% | |
| Pictilisib | U-87 MG | 150 mg/kg | 98% |
| Dactolisib | SHG44 (Glioblastoma) | 20 mg/kg (with TMZ+RT) | Significant inhibition |
| Omipalisib | BT474 | 3 mg/kg | Dose-dependent inhibition |
| ZSTK474 | WiDr | 400 mg/kg | Obvious inhibition |
| Buparlisib | NCI-H460 | - | Significant inhibition |
Table 3: In vivo efficacy of pan-PI3K inhibitors in various xenograft models.[1][10][11][12][13]
Kinase Selectivity: Off-Target Effects
A key advantage of this compound is its high kinase selectivity.[1] When screened against a panel of 442 kinases at a concentration of 1 µM, this compound and Buparlisib showed high selectivity for PI3K/mTOR.[1] In contrast, other inhibitors like Dactolisib and ZSTK474 exhibited significant off-target binding to other kinases.[1] At a higher concentration of 10 µM, Pictilisib showed substantial off-target binding to 34 other kinases, while this compound remained highly selective.[1] This cleaner profile suggests a potentially lower risk of off-target toxicities for this compound.[1]
Signaling Pathway and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A typical workflow for preclinical evaluation of PI3K inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted for measuring the activity of PI3K isoforms and their inhibition.
-
Reagent Preparation :
-
Prepare a 1X Kinase Reaction Buffer containing an appropriate lipid substrate (e.g., PIP₂).
-
Reconstitute the PI3K enzyme in kinase dilution buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer.
-
Prepare an ATP solution at the desired concentration.
-
-
Kinase Reaction :
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the PI3K enzyme solution to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with a range of concentrations of the PI3K inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the data on a dose-response curve.
-
Western Blot for Phospho-AKT (pAKT)
This method is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
-
Cell Treatment and Lysis :
-
Culture cells to a suitable confluency and serum-starve them overnight.
-
Treat the cells with the PI3K inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of pAKT to total AKT.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse model.
-
Cell Implantation :
-
Subcutaneously inject a suspension of cancer cells (e.g., U-87 MG, NCI-H460) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Administer the PI3K inhibitor (e.g., this compound) and a vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation :
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
This compound emerges as a promising second-generation pan-PI3K inhibitor with a distinct pharmacological profile. Its preferential inhibition of PI3Kα and superior kinase selectivity compared to first-generation pan-PI3K inhibitors suggest the potential for a wider therapeutic window with reduced off-target toxicities. While retaining comparable anti-cancer activity to other clinically evaluated pan-PI3K inhibitors in preclinical models, the unique attributes of this compound warrant its further investigation and clinical development as a potential cancer therapeutic. This guide provides a foundational dataset and methodological framework for researchers to further explore the potential of this compound and other pan-PI3K inhibitors in their respective fields of study.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K inhibitor buparlisib suppresses osteoclast formation and tumour cell growth in bone metastasis of lung cancer, as evidenced by multimodality molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 12. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
SN32976: A Comparative Analysis of Its Kinase Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of SN32976 against other kinases, supported by experimental data and protocols.
This compound is a potent pan-PI3K/mTOR inhibitor with a distinct cross-reactivity profile, demonstrating preferential activity towards the PI3Kα isoform and a high degree of selectivity when compared to other clinically evaluated pan-PI3K inhibitors.[1][2][3] This guide summarizes its inhibitory activity against a broad panel of kinases and provides insight into its potential for reduced off-target effects.
Kinase Inhibition Profile
This compound has been comprehensively profiled against a panel of 442 kinases to determine its selectivity. The following table summarizes the biochemical potency of this compound against the Class I PI3K isoforms and mTOR, in comparison to other well-established pan-PI3K inhibitors.
| Kinase Target | This compound IC₅₀ (nM) | Buparlisib IC₅₀ (nM) | Dactolisib IC₅₀ (nM) | Pictilisib IC₅₀ (nM) | Omipalisib IC₅₀ (nM) | ZSTK474 IC₅₀ (nM) |
| PI3Kα | 15.1 ± 4.3 | 49.3 ± 1.7 | 10.7 ± 2.1 | 3.3 ± 0.1 | 0.2 ± 0.0 | 30.0 ± 5.0 |
| PI3Kβ | 453.0 ± 117.0 | 163.7 ± 22.8 | 32.7 ± 4.2 | 37.7 ± 11.2 | 1.8 ± 0.2 | 120.0 ± 20.0 |
| PI3Kγ | 110.0 ± 20.0 | 136.3 ± 27.8 | 20.7 ± 2.1 | 14.3 ± 1.2 | 0.8 ± 0.1 | 180.0 ± 20.0 |
| PI3Kδ | 133.0 ± 33.0 | 50.3 ± 11.7 | 18.0 ± 1.5 | 3.3 ± 0.2 | 0.6 ± 0.1 | 90.0 ± 10.0 |
| mTOR | 167.0 ± 25.0 | 150.0 ± 20.0 | 2.5 ± 0.4 | 16.0 ± 1.0 | 0.1 ± 0.0 | 200.0 ± 30.0 |
Data presented as mean ± SEM (n≥2). IC₅₀ values were determined by HTRF assay.[1]
As the data indicates, this compound displays potent inhibition of PI3Kα with an IC₅₀ of 15.1 nM.[1] Notably, it exhibits a 30-fold selectivity for PI3Kα over PI3Kβ and also shows preferential activity against PI3Kα compared to PI3Kγ (7.3-fold), PI3Kδ (8.9-fold), and mTOR (13-fold).[1]
Off-Target Selectivity
When screened against a larger panel of 442 kinases at a concentration of 1 µM, this compound demonstrated a remarkably clean off-target profile.[1][4] At this concentration, no significant inhibition (>80%) of any other kinase was observed, highlighting its high selectivity for the PI3K/mTOR family.[1][4] This contrasts with other inhibitors like pictilisib, which showed significant off-target activity against the pseudokinase JH2 domain of JAK1 (89% inhibition).[1][4]
Even at a higher concentration of 10 µM, this compound maintained a high degree of selectivity, with off-target activity noted only against PIK3C2B and PIK3C2G.[1][5] In comparison, at 10 µM, buparlisib bound to CLK1, CLK2, and CLK4 with >80% affinity, and pictilisib showed >80% off-target binding to 34 other kinases.[1][5]
Signaling Pathway Context
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][3][6] The diagram below illustrates the central role of PI3K and mTOR in this pathway and the points of inhibition by this compound.
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway showing inhibition by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the cross-reactivity profile of this compound.
Biochemical Kinase Inhibition Assay (HTRF)
The in vitro inhibitory activity of this compound against PI3K isoforms and mTOR was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the enzymatic activity of the target kinase by detecting a fluorescent signal generated upon substrate phosphorylation. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated from the dose-response curves.
KinomeScan Selectivity Profiling
A comprehensive kinase selectivity profile was generated using the KINOMEscan™ platform (DiscoverX). This method is based on a competitive binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of the DNA tag. The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, with lower percentages indicating stronger binding affinity.
Figure 2. Experimental workflow for KINOMEscan™ selectivity profiling.
Conclusion
This compound distinguishes itself from other pan-PI3K inhibitors with its preferential inhibition of PI3Kα and its superior kinase selectivity profile.[1][2][3] The minimal off-target activity, even at high concentrations, suggests a lower potential for off-target related toxicities.[1] This clean profile, combined with its potent on-target activity, makes this compound a promising candidate for further development in cancer therapy.[1][2][3]
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SN32976 and Next-Generation PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. SN32976 is a potent PI3K inhibitor with a unique selectivity profile. This guide provides an objective comparison of this compound with next-generation PI3K inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Selectivity
This compound is a pan-Class I PI3K inhibitor with preferential activity against the PI3Kα isoform and notable sparing of PI3Kδ.[1] This contrasts with many first-generation pan-PI3K inhibitors that exhibit more uniform inhibition across all isoforms. Next-generation inhibitors have largely focused on isoform-selective targeting to improve therapeutic windows and reduce off-target toxicities.[2][3]
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Selectivity Profile |
| This compound | 15.1 | 461 | 110 | 134 | 194 | PI3Kα preferential |
| Alpelisib | 5 | 1200 | 250 | 290 | - | PI3Kα selective |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | - | Pan-PI3K, α/δ potent |
| Duvelisib | - | - | - | 2.5 | - | PI3Kδ/γ selective |
| Inavolisib | 0.038 | >300-fold selective | >300-fold selective | >300-fold selective | >2000-fold selective | PI3Kα selective |
| RLY-2608 | H1047R: 334 | - | - | - | - | Mutant-selective PI3Kα |
Table 1: Comparison of the biochemical potency (IC50) of this compound and selected next-generation PI3K inhibitors against Class I PI3K isoforms and mTOR. Data for competitors are compiled from various sources and may have been generated under different assay conditions.
Cellular Activity: Inhibition of PI3K Signaling and Cell Proliferation
The efficacy of a PI3K inhibitor is ultimately determined by its ability to inhibit downstream signaling and cellular proliferation in cancer cells. A key pharmacodynamic biomarker of PI3K pathway activity is the phosphorylation of AKT at Ser473 and Thr308.
This compound has been shown to potently inhibit pAKT expression and cell proliferation in various cancer cell lines at nanomolar concentrations.[1] Its activity is comparable to or exceeds that of several clinically evaluated pan-PI3K inhibitors.
| Inhibitor | Cell Line (Relevant Mutation) | pAKT Inhibition (IC50/EC50, nM) | Cell Proliferation (IC50/EC50, nM) |
| This compound | U-87 MG (PTEN null) | ~10 | 44 |
| NCI-H460 (PIK3CA E545K) | - | 18.5 | |
| Alpelisib | Various PIK3CA mutant lines | Potent | Varies by mutation |
| Copanlisib | Various lymphoma lines | Potent | Varies by cell line |
| Duvelisib | CLL and lymphoma lines | Potent | Varies by cell line |
Table 2: Comparison of the cellular activity of this compound and selected next-generation PI3K inhibitors. Direct comparative data is limited; values are indicative of potency from individual studies.
In Vivo Antitumor Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of PI3K inhibitors. This compound has demonstrated significant tumor growth inhibition in xenograft models, with efficacy comparable or superior to established pan-PI3K inhibitors at well-tolerated doses.[1] Next-generation isoform-selective and mutant-selective inhibitors have also shown robust in vivo activity in relevant tumor models.[4][5]
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | U-87 MG | 75 mg/kg, p.o., daily | Significant |
| Alpelisib | PIK3CA-mutant breast cancer | Varies | Significant |
| Copanlisib | Lymphoma | Varies | Significant |
| RLY-2608 | PIK3CA-mutant breast cancer | Varies | Significant |
Table 3: Overview of in vivo antitumor efficacy of this compound and selected next-generation PI3K inhibitors in relevant xenograft models.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation of PI3K inhibitors, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for inhibitor characterization, and a logical comparison of this compound with next-generation inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for PI3K inhibitor evaluation.
Caption: Logical relationship of this compound to next-gen inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to inhibit 50% of the PI3K enzyme activity (IC50).
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
PIP2 substrate
-
[γ-32P]ATP
-
This compound and other test inhibitors
-
Phosphatidylserine/phosphatidylcholine vesicles
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, combine the recombinant PI3K enzyme, kinase buffer, and the test inhibitor.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and [γ-32P]ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of 1 N HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid phase onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PIP3 produced using a phosphorimager.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-AKT (Ser473 and Thr308)
This method is used to assess the inhibition of PI3K signaling in cells by measuring the phosphorylation status of its downstream effector, AKT.
Materials:
-
Cancer cell lines (e.g., U-87 MG, NCI-H460)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-AKT levels to total AKT and the loading control (β-actin).
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the half-maximal effective concentration (EC50) of an inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other test inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.
-
Determine the EC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Tumor Xenograft Model
In vivo tumor xenograft models are used to evaluate the antitumor efficacy of PI3K inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
This compound and other test inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitors and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot).
-
Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.
Conclusion
This compound represents a potent pan-PI3K inhibitor with a favorable selectivity profile, particularly its preferential inhibition of PI3Kα and sparing of PI3Kδ. This positions it as a valuable research tool and a potential therapeutic candidate. The landscape of PI3K inhibitors is rapidly evolving, with next-generation agents demonstrating high isoform or mutant selectivity, which may translate to improved safety and efficacy in the clinic. The data and protocols presented in this guide are intended to provide a framework for the objective comparison and evaluation of this compound against these emerging competitors, ultimately facilitating the advancement of PI3K-targeted cancer therapies.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SN32976: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of SN32976, a potent and selective Class I PI3K and mTOR inhibitor. Adherence to these guidelines is paramount for personnel safety and environmental protection.
This compound is an investigational compound with significant biological activity. As with all active pharmaceutical ingredients and research chemicals, proper handling and disposal are dictated by its specific chemical and toxicological properties. The following procedures are based on available safety data and general best practices for the disposal of potent chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. While a comprehensive toxicological profile may not be publicly available for this research compound, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling powders or creating aerosols |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many research compounds, requires a multi-step process to ensure that the compound is managed in a safe and environmentally responsible manner.
-
Consult Institutional and Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly by location.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. It should be collected in a designated, properly labeled, and sealed waste container.
-
Waste Characterization: this compound should be treated as a hazardous chemical waste. If a specific Safety Data Sheet (SDS) is available from the supplier, it will provide detailed information on classification for disposal.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity of waste, and any relevant hazard symbols (e.g., "Toxic," "Hazardous").
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. These specialized services will ensure that the waste is handled in accordance with all federal, state, and local regulations, which typically involves incineration at a permitted facility.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Signaling Pathway Context: PI3K/mTOR
This compound targets the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Understanding this context is important for appreciating the compound's biological significance and the need for careful handling.
Caption: A diagram showing the inhibitory action of this compound on the PI3K/mTOR signaling pathway, a key regulator of cell growth.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. This commitment to safety and best practices is fundamental to the integrity of scientific research.
Essential Safety and Logistical Information for Handling SN32976
Disclaimer: No official Safety Data Sheet (SDS) for SN32976 is publicly available. The following guidance is based on the compound's known biological activity as a potent PI3K/mTOR inhibitor with anti-cancer properties and general laboratory safety principles for handling hazardous cytotoxic compounds. Researchers must conduct a formal risk assessment before handling this compound.
This compound is a potent, selective, and cell-permeable inhibitor of Class I PI3K enzymes and mTOR, demonstrating anti-proliferative and anti-tumor activity.[1][2][3] Due to its mechanism of action, it should be handled as a potentially hazardous substance with appropriate safety precautions to minimize exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from available research, which is pertinent to its handling and experimental use.
| Property | Value | Source |
| IC₅₀ (PI3Kα) | 15.1 nM | [1][2] |
| IC₅₀ (mTOR) | 194 nM | [2] |
| Solubility | Highly soluble at low pH. Soluble in DMSO (≥ 1 mg/mL). | [1][2] |
| In Vivo Administration | Oral gavage in mice (37.5-100 mg/kg). | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month. | [2] |
Operational and Disposal Plans
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4][5][6]
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination and every 30-60 minutes during continuous use.[7]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential. Cuffs should be tucked under the inner glove.[6][8]
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a risk of splashes, such as during stock solution preparation or spill cleanup.[4][6]
-
Respiratory Protection: When handling the solid (powder) form of this compound outside of a certified containment device, a fit-tested N95 or higher respirator is required to prevent inhalation of aerosolized particles.[4]
II. Engineering Controls
-
Primary Containment: All handling of powdered this compound and preparation of stock solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[4]
-
Secondary Containment: Use plastic-backed absorbent pads on all work surfaces to contain spills. Transport all containers with this compound in a sealed, labeled, and impact-resistant secondary container.
III. Experimental Protocols: Step-by-Step Guidance
A. Preparation of Stock Solutions
-
Pre-Donning PPE: Before entering the designated handling area, don inner gloves, a disposable gown, and shoe covers.
-
Final PPE Donning: Inside the designated area, don a second pair of outer gloves, eye protection, and respiratory protection if required.
-
Work Surface Preparation: Prepare the work surface inside the BSC by laying down a fresh plastic-backed absorbent pad.
-
Weighing: Weigh the powdered this compound directly into a tared container within the BSC. Use anti-static weigh paper or a dedicated spatula.
-
Solubilization: Add the desired solvent (e.g., DMSO) to the powder.[2] Cap the vial securely and vortex gently until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into clearly labeled cryovials for storage.
-
Surface Decontamination: Decontaminate all surfaces inside the BSC, including equipment and the exterior of vials, with an appropriate cleaning agent (e.g., 70% ethanol followed by a surfactant-based cleaner).
-
Doffing PPE: Doff PPE in the reverse order of donning, ensuring the outer layer is removed first. Dispose of all single-use PPE as cytotoxic waste. Wash hands thoroughly.
B. In-Vivo Dosing (Oral Gavage)
-
Dose Preparation: Dilute the this compound stock solution to the final working concentration inside a BSC.[2]
-
Animal Handling: Dosing should be performed in a designated area, preferably within a ventilated cage changing station.
-
PPE: Wear the full PPE ensemble as described above.
-
Administration: Administer the dose via oral gavage using a disposable gavage needle.
-
Post-Administration: Monitor the animal for any adverse reactions. Place the animal in a cage clearly marked with the compound name, date, and "Hazardous Drug" warning.
-
Waste Disposal: All disposable items used in the dosing procedure (gavage needle, syringe, etc.) are considered cytotoxic waste.
IV. Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as cytotoxic or hazardous chemical waste according to institutional and local regulations.[9][10][11][12]
-
Solid Waste: Contaminated PPE, absorbent pads, plasticware, and vials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow or purple bin).[11]
-
Liquid Waste: Unused stock solutions and diluted formulations should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
